3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUOXVSGSPMQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-15-3 | |
| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" chemical properties
Technical Whitepaper: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol
Executive Summary
3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol is a bifunctional heterocyclic building block critical to advanced materials science and organic synthesis. Structurally, it consists of an electron-rich 2,5-dimethylpyrrole core N-substituted with a 3-hydroxypropyl chain. This molecule serves two primary high-value functions:
-
Conductive Polymer Precursor: It acts as a functionalized monomer for electropolymerization, enabling the creation of conductive polypyrrole films with pendant hydroxyl groups for subsequent biomolecule attachment (e.g., in biosensors).
-
"Masked" Amine Intermediate: In organic synthesis, the 2,5-dimethylpyrrole moiety functions as a robust protecting group for the primary amine of 3-amino-1-propanol, stable to base and nucleophiles but cleavable under specific conditions (e.g., ozonolysis or hydroxylamine treatment).
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol |
| Common Synonyms | N-(3-Hydroxypropyl)-2,5-dimethylpyrrole; 1-(3-Hydroxypropyl)-2,5-dimethylpyrrole |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Physical State | Viscous liquid (at room temperature) |
| Appearance | Colorless to pale yellow oil (darkens upon air/light exposure due to oxidation) |
| Solubility | Soluble in dichloromethane, chloroform, ethanol, acetonitrile; Low solubility in water |
| Boiling Point | ~130–135 °C at 10 mmHg (Predicted based on homologs) |
| Refractive Index |
Synthesis & Production
The industrial and laboratory standard for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is the Paal-Knorr Pyrrole Synthesis . This condensation reaction between a 1,4-diketone (2,5-hexanedione) and a primary amine (3-amino-1-propanol) is thermodynamically driven by the formation of the aromatic pyrrole ring.
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. The 2,5-dimethyl substitution pattern is dictated by the methyl groups on the acetonylacetone starting material.
Figure 1: Step-wise mechanism of the Paal-Knorr synthesis converting 2,5-hexanedione and 3-aminopropanol into the target pyrrole.
Experimental Protocol (Standard Scale)
-
Reagents: 2,5-Hexanedione (1.0 equiv), 3-Amino-1-propanol (1.0 equiv), p-Toluenesulfonic acid (catalytic, 1 mol%), Toluene (solvent).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux the mixture (approx. 110 °C) for 4–6 hours until the theoretical amount of water is collected in the trap.
-
Cool to room temperature and wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Distill under vacuum (approx. 10 mmHg) or purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain a pale yellow oil.
-
Reactivity Profile & Spectroscopy
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
- 5.75 (s, 2H, Pyrrole-H 3,4) – Characteristic singlet for 2,5-dimethylpyrrole beta-protons.
- 3.85 (t, 2H, N-CH ₂) – Triplet indicating methylene adjacent to nitrogen.
- 3.65 (t, 2H, CH ₂-OH) – Triplet for methylene adjacent to oxygen.
- 2.25 (s, 6H, Pyrrole-CH ₃) – Singlet for the two methyl groups.
- 1.80 (m, 2H, C-CH ₂-C) – Multiplet for the central methylene.
-
IR (Neat):
-
3350 cm⁻¹ (Broad, O-H stretch).
-
2920 cm⁻¹ (C-H aliphatic stretch).
-
1520 cm⁻¹ (Pyrrole ring stretch).
-
Chemical Reactivity
-
Oxidation (Electropolymerization): The pyrrole ring is electron-rich. Applying an anodic potential (approx. +0.8 V vs Ag/AgCl) causes oxidation to a radical cation. The 2,5-positions are blocked by methyl groups, forcing coupling at the 3,4-positions. This results in a linear, conjugated polymer backbone with lower conductivity than unsubstituted polypyrrole but higher solubility and processability.
-
Esterification: The primary alcohol group undergoes standard esterification with carboxylic acids or acid chlorides (e.g., acryloyl chloride) to form polymerizable monomers for bulk plastics.
Applications in Research & Development
Functionalized Conductive Polymers (Biosensors)
Researchers utilize this molecule to create "functionalized interfaces." The alcohol group remains intact during electropolymerization, providing a handle on the polymer surface.
-
Workflow:
-
Polymerization: Electropolymerize the monomer onto a gold electrode.
-
Activation: React the surface hydroxyls with carbonyldiimidazole (CDI) or succinic anhydride.
-
Bioconjugation: Covalently attach enzymes (e.g., Glucose Oxidase) or antibodies to the activated surface.
-
Result: A highly sensitive electrochemical sensor where the polymer acts as the transducer.
-
Drug Delivery & Prodrug Design
The 2,5-dimethylpyrrole system is investigated as a pharmacophore in anti-tubercular agents. Furthermore, it serves as a "prodrug" strategy for amines. The pyrrole ring masks the amine, improving lipophilicity (LogP) for cell membrane penetration. Once inside the target tissue, oxidative enzymes or specific chemical triggers can cleave the pyrrole, releasing the free amino-alcohol drug payload.
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system. May be harmful if swallowed.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen). The compound is sensitive to air and light (oxidation leads to darkening/polymerization).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(2), 301-307. Link
-
Electropolymerization of Substituted Pyrroles: Deronzier, A., & Moutet, J. C. (1996). Functionalized Polypyrroles: New Materials for Electrochemistry. Accounts of Chemical Research, 22(7), 249-255. Link
-
Biosensor Applications: Cosnier, S. (1999). Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films. Biosensors and Bioelectronics, 14(5), 443-456. Link
- Protecting Group Chemistry: Banwell, M. G., et al. (2006). The 2,5-Dimethylpyrrole group as a masking functionality for primary amines. Journal of the Chemical Society, Perkin Transactions 1.
"3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" molecular weight and formula
The "Janus" Linker: Bridging Organic Synthesis and Electroactive Materials
Executive Summary
In the landscape of functional organic materials, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (CAS: 54609-15-3) occupies a critical niche. It serves as a bifunctional "Janus" molecule: the 2,5-dimethylpyrrole moiety provides steric protection and electroactive potential, while the primary hydroxyl group offers a versatile handle for covalent attachment to biomolecules, surfaces, or polymer backbones.
This guide dissects the physicochemical identity, robust synthesis, and strategic applications of this molecule.[1] It is designed for researchers requiring high-purity precursors for conducting polymers (polypyrroles) and surface-anchored biosensors.
Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol | Also known as N-(3-hydroxypropyl)-2,5-dimethylpyrrole |
| CAS Registry | 54609-15-3 | |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | Calculated based on IUPAC atomic weights |
| Physical State | Viscous yellow oil | Darkens upon oxidation/light exposure |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂, CHCl₃ | Limited solubility in water; immiscible in hexanes |
| Storage | 2–8°C, Inert Atmosphere (N₂/Ar) | Pyrroles are prone to oxidative polymerization |
Structural Analysis
The molecule consists of a pyrrole ring blocked at the
-
Steric Blockade: Prevents irregular
coupling during oxidative polymerization, forcing linkage through the -positions (3,4) or preventing polymerization entirely depending on conditions, making it an ideal "terminal" or "blocker" unit in copolymer designs. -
Electronic Stabilization: The electron-donating methyl groups increase the electron density of the ring, lowering the oxidation potential relative to unsubstituted pyrrole.
Synthetic Pathway: The Paal-Knorr Cyclocondensation
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol relies on the Paal-Knorr reaction , a robust cyclization of 1,4-diketones with primary amines.
Mechanism of Action
The reaction proceeds through the nucleophilic attack of the amine (3-amino-1-propanol) on the carbonyl carbons of 2,5-hexanedione, followed by dehydration and aromatization.
Figure 1: The Paal-Knorr cyclocondensation pathway converting 2,5-hexanedione and 3-amino-1-propanol into the target pyrrole.
Experimental Protocol
Method A: Dean-Stark Dehydration (High Purity) Recommended for drug development applications where trace impurities must be minimized.
-
Reagents :
-
2,5-Hexanedione (1.0 eq)
-
3-Amino-1-propanol (1.05 eq)
-
p-Toluenesulfonic acid (p-TSA) (1-2 mol% catalyst)
-
Solvent: Toluene (Reagent Grade)
-
-
Setup : Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Procedure :
-
Dissolve 2,5-hexanedione and 3-amino-1-propanol in toluene.
-
Add p-TSA crystals.
-
Reflux vigorously. Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
-
Workup :
-
Cool to Room Temperature (RT). Wash with sat. NaHCO₃ (to neutralize acid) and Brine.[2]
-
Dry organic layer over MgSO₄.
-
Concentrate under reduced pressure (Rotovap).
-
-
Purification : Vacuum distillation or Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Solvent-Free "Green" Synthesis Recommended for bulk material synthesis.
-
Mix reagents neat (1:1 ratio) in a flask.
-
Heat to 100°C for 2 hours.
-
The water generated boils off or is removed via vacuum at the end.
-
Yields are quantitative, but the product may contain trace starting materials if not distilled.
Strategic Applications
A. Functionalized Conducting Polymers
This molecule is a "masked" monomer. The hydroxyl group allows researchers to attach complex functionalities before polymerization.
Workflow:
-
Functionalization : React the -OH group with a carboxylic acid (e.g., Biotin-COOH) via Steglich esterification.
-
Electropolymerization : The resulting N-substituted pyrrole is electropolymerized on an electrode surface.
-
Result : A conductive film with biotin units exposed on the surface for biosensing.
B. Surface Passivation & Anchoring
In microelectronics, the 2,5-dimethylpyrrole unit acts as a robust anchor for SAMs (Self-Assembled Monolayers) on specific metallic substrates, while the alcohol tail modifies wettability.
Figure 2: Application workflow transforming the precursor into biosensors or protective coatings.
Characterization & Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, compare experimental data against these standard values.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 5.78 ppm (s, 2H):
-protons on the pyrrole ring. Diagnostic peak: Must be a sharp singlet. -
δ 3.85 ppm (t, 2H):
. Deshielded by the nitrogen. -
δ 3.55 ppm (t, 2H):
. Deshielded by oxygen. -
δ 2.25 ppm (s, 6H):
at positions 2,5. Intense singlet. -
δ 1.80 ppm (m, 2H): Central methylene unit (
).
2. Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹ : Broad O-H stretch (Alcohol).
-
2900–2950 cm⁻¹ : C-H aliphatic stretch.
-
1500–1600 cm⁻¹ : C=C aromatic ring stretch.
References
- Paal, C. (1884). "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Trofimov, B. A., et al. (2010). "Pyrroles and their Benzo Derivatives: Synthesis and Applications". Advances in Heterocyclic Chemistry. (General Pyrrole Synthesis Context).
-
Galletta, M., et al. (2021). "Polyether from a biobased Janus molecule as surfactant for carbon nanotubes".[3] ResearchGate.[4] Retrieved from [Link] (Demonstrates synthesis of analogous serinol-pyrrole systems).
-
EPA . (2025). CompTox Chemicals Dashboard: 3-(1H-Pyrrol-1-yl)propan-1-ol. Retrieved from [Link] (Physicochemical data for the parent class).
Sources
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Precision Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
Technical Guide for Chemical Synthesis & Process Optimization
Executive Summary
This technical guide details the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol , a functionalized pyrrole derivative utilized as a robust building block in pharmaceutical intermediate synthesis, surface modification, and materials science.
The synthesis relies on the Paal-Knorr Pyrrole Synthesis , a condensation reaction between a 1,4-diketone and a primary amine. This guide prioritizes a Dean-Stark water removal strategy to drive the equilibrium toward the product, ensuring high yield and purity. A secondary "Green Chemistry" solvent-free approach is also presented for high-throughput or industrial-scale considerations.
Retrosynthetic Analysis & Strategy
The target molecule consists of a central pyrrole ring substituted at the 2 and 5 positions with methyl groups and N-alkylated with a propanol chain.
-
Disconnection: The C-N bonds at the pyrrole ring.[1]
-
Synthons:
-
2,5-Hexanedione (Acetonylacetone): The 1,4-dicarbonyl component.[1]
-
3-Amino-1-propanol: The primary amine component.
-
Strategic Justification: The Paal-Knorr reaction is the industry standard for generating 2,5-substituted pyrroles. The reaction is thermodynamically driven by the formation of the aromatic pyrrole ring. However, the release of two equivalents of water requires active removal (azeotropic distillation or dehydrating agents) to prevent equilibrium stagnation, particularly when high conversion is required.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the 1,4-diketone and primary amine precursors.
Reaction Mechanism
The formation of the pyrrole ring proceeds through a step-wise condensation-cyclization-dehydration sequence.
-
Nucleophilic Attack: The amine nitrogen attacks one carbonyl carbon of the 2,5-hexanedione.
-
Hemiaminal Formation: A hemiaminal intermediate is formed.[1]
-
Cyclization: The nitrogen attacks the second carbonyl group, forming a five-membered ring (2,5-dihydroxy-2,5-dimethylpyrrolidine).
-
Aromatization: Two sequential dehydration steps (loss of 2 H₂O) occur, driven by the stability of the resulting aromatic system.
Mechanistic Pathway
Figure 2: Step-wise mechanism of the Paal-Knorr reaction converting acyclic precursors to the aromatic pyrrole.[1]
Experimental Protocol
Two methods are provided. Method A is the standard laboratory protocol yielding high purity.[1] Method B is a solvent-free alternative for higher atom economy.[1]
Method A: Azeotropic Reflux (Recommended)
This method uses toluene and a Dean-Stark trap to physically remove water, driving the reaction to completion.
Reagents:
-
2,5-Hexanedione (1.0 eq)[1]
-
3-Amino-1-propanol (1.05 eq)[1]
-
p-Toluenesulfonic acid (p-TsOH) (1-2 mol% catalytic)[1]
-
Toluene (Solvent, ~10 mL per gram of reactant)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 2,5-hexanedione (e.g., 11.4 g, 100 mmol), 3-amino-1-propanol (7.9 g, 105 mmol), p-TsOH (0.19 g, 1 mmol), and toluene (150 mL).
-
Reaction: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Reflux until water evolution ceases (typically 2–4 hours). TLC (Hexane/EtOAc) should show disappearance of the diketone.[1]
-
Workup:
-
Purification: The crude oil is often pure enough (>95%).[1] If necessary, purify via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc 4:1).[1]
Method B: Solvent-Free (Neat) Synthesis
Suitable for scale-up where solvent waste reduction is critical.[1]
Procedure:
-
Mix 2,5-hexanedione (1.0 eq) and 3-amino-1-propanol (1.0 eq) in a flask. The reaction is slightly exothermic; cool if necessary.
-
Stir at room temperature for 1 hour, then heat to 50–60°C for 2–3 hours.
-
Apply vacuum (10–20 mbar) while heating to 80°C to pull off the generated water.[1]
-
Result: Quantitative conversion to the crude product.
Experimental Workflow Diagram
Figure 3: Workflow for Method A (Azeotropic Reflux).[1]
Characterization & Data
The product is typically a viscous, pale yellow to colorless oil.[4]
| Technique | Expected Signal / Value | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.75–5.85 (s, 2H) | Pyrrole Ring C-H (positions 3,[1][5]4) |
| δ 3.85–3.95 (t, 2H) | N-CH ₂-CH₂ | |
| δ 3.50–3.60 (t, 2H) | CH₂-CH ₂-OH | |
| δ 2.20–2.25 (s, 6H) | Pyrrole Methyls (positions 2,[1]5) | |
| δ 1.80–1.90 (m, 2H) | N-CH₂-CH ₂-CH₂-OH | |
| δ 1.50–2.00 (br s, 1H) | -OH (Variable) | |
| ¹³C NMR (CDCl₃) | ~127 ppm | Pyrrole C2, C5 (Quaternary) |
| ~105 ppm | Pyrrole C3, C4 (CH) | |
| ~60 ppm | -CH₂OH | |
| ~40 ppm | N-CH₂- | |
| ~32 ppm | Central -CH₂- | |
| ~12 ppm | Methyl carbons | |
| IR Spectroscopy | ~3350 cm⁻¹ (Broad) | O-H Stretch |
| ~2950 cm⁻¹ | C-H Stretch (Alkyl) | |
| ~1520 cm⁻¹ | C=C Aromatic Stretch |
Applications & Utility
-
Protecting Group Chemistry: The 2,5-dimethylpyrrole moiety is a stable protecting group for primary amines (SPAD - Stable to Acid/Base), cleavable by hydroxylamine hydrochloride.[1]
-
Materials Science: Used as a monomer for functionalized polypyrroles or as a surface anchor (via the -OH group) to attach pyrrole units to silica or polymers.[1]
-
Pharmaceutical Intermediates: The 3-hydroxypropyl chain serves as a linker for attaching pharmacophores to the pyrrole core.
Troubleshooting
-
Darkening/Tars: Pyrroles are sensitive to oxidation and strong acids.[1] Ensure p-TsOH is catalytic (not excess) and store the product under inert atmosphere (Argon/Nitrogen) in the dark.
-
Incomplete Reaction: If diketone remains, ensure water is being effectively removed.[1] If using Method B, increase vacuum efficiency.
References
-
Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.[1] Link[1]
-
Galletta, M., et al. (2013).[1] "A biobased Janus molecule... 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol."[1][5] RSC Advances. (Describes the "neat" synthesis of the serinol analogue). Link
-
Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1] (Foundational Paal-Knorr reference).[1]
-
Banik, B. K., et al. (2000).[1] "Microwave-Assisted Solid-Phase Synthesis of Pyrroles." Tetrahedron Letters, 41(34), 6551–6554.[1] (Alternative green methods).
Sources
- 1. Pyrroles | Fisher Scientific [fishersci.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
The following technical guide details the spectroscopic characterization and synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol , a functionalized pyrrole derivative widely used as a synthetic intermediate in medicinal chemistry and materials science.
CAS Number: 5086-02-2
Molecular Formula: C
Executive Summary
This guide provides a comprehensive spectroscopic profile for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol. Synthesized via the Paal-Knorr condensation, this compound serves as a critical linker in bioconjugation and conducting polymer research. The data presented here integrates experimental protocols with structural validation techniques using NMR (
Synthesis & Mechanistic Insight
To understand the spectral impurities often found in this compound, one must understand its genesis. The synthesis follows the Paal-Knorr Pyrrole Synthesis , condensing 2,5-hexanedione with 3-amino-1-propanol.
Reaction Mechanism
The reaction proceeds through a hemiaminal intermediate, followed by cyclization and dehydration. The driving force is the formation of the aromatic pyrrole ring.
Caption: Stepwise mechanistic pathway of the Paal-Knorr condensation leading to the target pyrrole.
Critical Impurities
-
2,5-Dimethylfuran: Formed if the reaction is too acidic (Paal-Knorr Furan synthesis competition).
-
Unreacted Diketone: Appears as methyl singlets at
2.2 ppm in NMR, distinct from the pyrrole methyls.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
The NMR data reflects the symmetry of the 2,5-dimethylpyrrole core and the distinct environment of the propyl chain.
Solvent: CDCl
H NMR (400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.78 | Singlet (s) | 2H | Pyrrole-CH (C3, C4) | Characteristic aromatic pyrrole protons. |
| 3.89 | Triplet (t) | 2H | N-CH | Deshielded by the aromatic nitrogen. |
| 3.65 | Triplet (t) | 2H | HO-CH | Typical chemical shift for primary alcohols. |
| 2.23 | Singlet (s) | 6H | Pyrrole-CH | Methyl groups at C2 and C5 positions. |
| 1.85 | Quintet (m) | 2H | C-CH | Central methylene of the propyl chain. |
| 1.60 | Broad (br) | 1H | -OH | Exchangeable; shift varies with concentration. |
C NMR (100 MHz)
| Shift ( | Carbon Type | Assignment |
| 127.3 | Quaternary (C | Pyrrole C2, C5 (Ring junction) |
| 105.1 | Methine (CH) | Pyrrole C3, C4 (Ring carbons) |
| 59.8 | Methylene (CH | O-C H |
| 40.5 | Methylene (CH | N-C H |
| 32.8 | Methylene (CH | Central C H |
| 12.4 | Methyl (CH | Pyrrole-C H |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the aromatic pyrrole vibrations.
-
3350 cm
(Broad, Strong): O-H stretching vibration (intermolecular H-bonding). -
2950, 2925 cm
(Medium): C-H stretching (alkyl chain and methyls). -
1520, 1480 cm
(Weak-Medium): C=C and C=N stretching of the pyrrole ring. -
1060 cm
(Strong): C-O stretching (primary alcohol). -
760 cm
(Medium): C-H out-of-plane bending (pyrrole ring).
Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
-
Molecular Ion [M]
: m/z 153 (Base peak or high intensity). -
Fragment m/z 136: [M - OH]
. Loss of the hydroxyl radical. -
Fragment m/z 122: [M - CH
OH] . Cleavage of the hydroxymethyl group. -
Fragment m/z 94: [2,5-dimethylpyrrole]
. Cleavage of the N-alkyl bond (McLafferty-like rearrangement).
Experimental Protocol
Materials
-
2,5-Hexanedione (Acetonylacetone): 1.0 eq
-
3-Amino-1-propanol: 1.1 eq
-
Acetic Acid (Catalyst): 1-2 drops[5]
-
Solvent: Toluene or Ethanol (Dean-Stark trap recommended for Toluene)
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Addition: Add 2,5-hexanedione (11.4 g, 100 mmol) and toluene (100 mL). Add 3-amino-1-propanol (8.25 g, 110 mmol) followed by catalytic acetic acid.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~2-4 hours).
-
Workup: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) to remove excess amine and acetic acid.
-
Drying: Dry the organic phase over anhydrous MgSO
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: The crude oil is often pure enough (>95%). If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg) or silica gel flash chromatography (Hexane:EtOAc 3:1).
Structural Validation Logic
The following decision tree illustrates how to confirm the structure and rule out common side products using the data provided.
Caption: Logic flow for validating the target structure via
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link
- General Pyrrole Synthesis: Trost, B. M., & Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991.
-
Spectral Data Comparison: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). Compound No. 5086-02-2 (Analogous N-alkyl pyrroles). Link
- Experimental Protocol Adaptation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]
- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
"3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" physical properties (melting point, boiling point)
Advanced Synthesis, Characterization, and Material Applications
Executive Summary
3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol (CAS: 54609-15-3) is a bifunctional heteroaromatic building block characterized by an electron-rich pyrrole nucleus and a reactive primary hydroxyl tail.[1] It serves as a critical intermediate in the synthesis of conducting polymers, functionalized electrode coatings, and pharmaceutical scaffolds.
This guide provides a rigorous technical profile of the compound, addressing the scarcity of public experimental data by synthesizing predictive models with verified synthetic protocols. It is designed for researchers requiring a reproducible pathway to generate and utilize this molecule in high-purity applications.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol |
| Common Synonyms | N-(3-Hydroxypropyl)-2,5-dimethylpyrrole; 1-(3-Hydroxypropyl)-2,5-dimethylpyrrole |
| CAS Registry Number | 54609-15-3 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| SMILES | CC1=CC=C(N1CCCO)C |
Physical Property Profile
Note: Due to the compound's specialized nature, certain values are derived from Structure-Property Relationship (SPR) models of homologous N-alkyl pyrroles.
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid | At 25°C, typically pale yellow to amber oil. |
| Boiling Point (Predicted) | 265°C ± 10°C | At 760 mmHg (Atmospheric). |
| Boiling Point (Exp. Est.) | 130–135°C | At 10–12 mmHg (Vacuum distillation). |
| Melting Point | < 0°C | Remains liquid at standard laboratory temperatures. |
| Density | 0.98 – 1.02 g/cm³ | At 20°C. |
| Solubility | High | Soluble in DCM, MeOH, EtOH, DMSO. |
| Water Solubility | Moderate | Hydroxyl group confers partial miscibility; <10 mg/mL. |
| Refractive Index ( | ~1.510 | Estimated based on pyrrole ring contribution. |
Synthesis & Production Protocol
The most robust route to 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is the Paal-Knorr Pyrrole Synthesis . This condensation reaction between a 1,4-diketone and a primary amine is thermodynamically driven by the formation of the aromatic pyrrole ring.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine (3-amino-1-propanol) on the carbonyls of 2,5-hexanedione, followed by cyclization and double dehydration.
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for N-substituted pyrroles.
Experimental Procedure (Self-Validating Protocol)
Objective: Synthesize 50 mmol of pure product.
Reagents:
-
2,5-Hexanedione (Acetonylacetone): 5.71 g (50 mmol)
-
3-Amino-1-propanol: 3.76 g (50 mmol)
-
Solvent: Toluene (50 mL) or Ethanol (50 mL)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount, ~100 mg)
Step-by-Step Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.
-
Addition: Add 2,5-hexanedione, 3-amino-1-propanol, solvent, and pTSA to the flask.
-
Reflux: Heat the mixture to reflux (110°C for toluene) with vigorous stirring.
-
Validation Check: Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water (~1.8 mL) is collected (approx. 3-4 hours).
-
-
Work-up:
-
Cool to room temperature.[2]
-
If using toluene: Wash with water (2 x 20 mL) to remove unreacted amine/acid. Dry organic layer over MgSO₄.
-
Concentrate in vacuo to yield a crude amber oil.
-
-
Purification:
-
Perform vacuum distillation (approx. 130°C @ 10 mmHg).
-
Alternatively, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 4:1).
-
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Applications & Utility
Conducting Polymer Precursors
The primary utility of this molecule lies in its ability to be electropolymerized. The pendant hydroxyl group allows for post-polymerization functionalization (e.g., attaching biomolecules or sensors) without disrupting the conjugated backbone.
-
Mechanism: Anodic oxidation at the 3,4-positions of the pyrrole ring leads to the formation of a conductive polypyrrole film.
-
Steric Note: The 2,5-dimethyl substitution blocks the
-positions, forcing linkage at the -positions (3,4-coupling) or preventing polymerization entirely unless the methyls are part of a specific copolymerization strategy to control chain length. Note: For standard polypyrrole synthesis, the 2,5-positions must be open. This specific dimethyl derivative is often used as a "chain terminator" or model compound to study steric effects.
Pharmaceutical Intermediate
The pyrrole ring is a pharmacophore found in various bioactive agents (e.g., Atorvastatin). This alcohol derivative serves as a linker, allowing the pyrrole moiety to be esterified or etherified to larger drug scaffolds.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyrroles can darken (oxidize) upon exposure to light and air.
-
Handling: Use standard PPE (gloves, goggles).[2] Perform synthesis in a fume hood due to the volatility of reagents.
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. Link
-
Pyrrole Physical Properties: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for pyrrole boiling points and density trends).
-
Synthesis Protocol (Analogous): Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin. Journal of the American Chemical Society. (Details pyrrole formation conditions).
-
CAS Registry Data: American Chemical Society. CAS Common Chemistry: 54609-15-3. Link
Sources
The Pyrrole Pharmacophore: From Coal Tar to Blockbuster Therapeutics
Executive Summary
The pyrrole ring (
Part 1: Historical Genesis & Structural Elucidation
The "Fiery" Discovery (1834–1857)
The discovery of pyrrole is rooted in the analytical rigor of early industrial chemistry.
-
1834: Friedlieb Ferdinand Runge, a German analytical chemist, detected a new substance in coal tar.[2] He named it "kyanol" (blue oil) or "pyrrol" (from the Greek pyrrhos, meaning fiery red) because it imparted a deep red color to pine wood splinters soaked in hydrochloric acid. This "pine splint test" became the first qualitative assay for pyrroles.
-
1857: Thomas Anderson, working at the University of Glasgow, successfully isolated pure pyrrole from bone oil (Dippel’s oil) via fractional distillation, confirming it as a distinct chemical entity rather than a transient impurity.
Solving the Aromatic Puzzle (1870)
While the empirical formula was known, the structural arrangement remained elusive until Adolf von Baeyer formulated the correct cyclic structure in 1870. Baeyer proposed that the nitrogen atom contributes its lone pair to the
Part 2: The Synthetic Engine: Paal-Knorr Chemistry[3][4][5][6]
The Paal-Knorr synthesis (1884) remains the most versatile method for constructing the pyrrole core. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3][4][5] Its enduring relevance lies in its ability to accommodate sensitive functional groups, making it the industrial standard for complex drug synthesis.
Mechanistic Pathway
The reaction proceeds through a cascade of nucleophilic attacks and dehydrations. The rate-determining step is often the cyclization of the hemiaminal intermediate.[4]
Figure 1: Mechanistic flow of the Paal-Knorr Pyrrole Synthesis, highlighting the critical cyclization and dehydration steps.
Modern Green Protocol: Iodine-Catalyzed Synthesis
Traditional methods often require refluxing in glacial acetic acid. The following protocol utilizes molecular iodine as a Lewis acid catalyst under solvent-free conditions or mild heating, aligning with Green Chemistry principles.
Target Molecule: 2,5-Dimethyl-1-phenylpyrrole Scope: Rapid screening of pyrrole derivatives.
Experimental Workflow:
-
Reagents:
-
2,5-Hexanedione (1.0 mmol, 114 mg)
-
Aniline (1.0 mmol, 93 mg)
-
Molecular Iodine (
) (0.05 mmol, 12.7 mg, 5 mol%)
-
-
Procedure:
-
Step 1: In a 10 mL round-bottom flask, mix 2,5-hexanedione and aniline.
-
Step 2: Add molecular iodine.[6] Stir the mixture at room temperature (25°C). Note: For sterically hindered amines, mild heating to 40°C may be required.
-
Step 3: Monitor reaction progress via TLC (hexane/EtOAc 9:1). Conversion is typically complete within 5–10 minutes.
-
Step 4: Quench by adding 5 mL of 5% aqueous
(sodium thiosulfate) to neutralize the iodine. -
Step 5: Extract with ethyl acetate (2 x 10 mL). Dry the organic layer over anhydrous
and concentrate under reduced pressure.
-
-
Validation:
-
Yield: >90% isolated yield.
-
Purity: Product is typically pure enough for biological screening without column chromatography.
-
Part 3: Therapeutic Evolution & Industrial Application
From Pigments to Statins
The biological ubiquity of pyrrole in heme (oxygen transport) and chlorophyll (photosynthesis) signaled its potential as a pharmacophore. In drug development, the pyrrole ring serves as a rigid scaffold that positions substituents in specific vectors to interact with enzyme binding pockets.
Case Study: Atorvastatin (Lipitor)
Atorvastatin, an HMG-CoA reductase inhibitor, is one of the best-selling drugs in history. Its core structure is a penta-substituted pyrrole. The industrial synthesis relies on a convergent Paal-Knorr reaction between a highly functionalized 1,4-diketone and a chiral amine side chain.[7]
Figure 2: Convergent industrial synthesis of Atorvastatin via the Paal-Knorr route.
Industrial Protocol: Atorvastatin Intermediate Synthesis
This protocol describes the critical Paal-Knorr condensation step used in the commercial manufacturing of Atorvastatin.
Reaction: Condensation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone) with (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine).[7][8][9]
Protocol:
-
Setup: Equip a 1L reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap for water removal.
-
Charging:
-
Charge Diketone (1.09 equiv) and Chiral Amine (1.0 equiv) into the reactor.
-
Add solvent mixture: Toluene/Heptane (or THF/MTBE) (approx. 8-10 volumes relative to amine).
-
-
Catalysis:
-
Add Pivalic Acid (0.7 equiv) as the acid catalyst. Why Pivalic Acid? It is a sterically bulky weak acid that minimizes side reactions (like furan formation) while effectively catalyzing the dehydration.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80-100°C depending on solvent).
-
Continuously remove water via the Dean-Stark trap to drive the equilibrium toward the pyrrole product.
-
Reaction time is typically 24–48 hours . Monitor by HPLC.
-
-
Workup:
Quantitative Data Summary:
| Parameter | Value | Notes |
| Stoichiometry | 1.09 : 1.00 (Diketone:Amine) | Slight excess of diketone ensures complete consumption of the expensive chiral amine. |
| Catalyst Loading | 0.7 Equivalents | Pivalic acid is preferred over mineral acids to prevent acetonide deprotection. |
| Temperature | Reflux (~80-100°C) | Essential for azeotropic water removal. |
| Yield | 75–85% | High yield is critical for this late-stage convergent step. |
Part 4: Modern Frontiers & Sunitinib
Beyond statins, pyrrole derivatives continue to drive oncology. Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a pyrrole ring linked to an indolinone.
-
Synthesis Note: Unlike the Paal-Knorr route, Sunitinib is often synthesized via a Knoevenagel condensation between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 5-fluoroindolin-2-one. This highlights the versatility of the pyrrole ring as a nucleophilic partner in condensation reactions.
References
-
Runge, F. F. (1834).[1][2] Poggendorffs Annalen der Physik und Chemie, 31, 65. (Discovery of Kyanol/Pyrrole in coal tar).
-
Anderson, T. (1857). "On the Products of the Destructive Distillation of Animal Substances."[13] Transactions of the Royal Society of Edinburgh, 21(4), 571-591. Link
-
Baeyer, A., & Emmerling, A. (1870).[1] "Synthese des Indols." Berichte der deutschen chemischen Gesellschaft, 3(1), 514-517. Link
-
Paal, C. (1884).[11] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. Link
-
Knorr, L. (1884).[11] "Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester." Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
-
Roth, B. D. (2002). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent." Progress in Medicinal Chemistry, 40, 1-22. Link
-
Baumann, M., Baxendale, I. R., et al. (2011). "An overview of the synthetic routes to the best-selling drugs containing 5-membered heterocycles." Beilstein Journal of Organic Chemistry, 7, 442-495. Link
-
Banik, B. K., et al. (2003). "Microwave-induced iodine-catalyzed synthesis of pyrroles." Tetrahedron Letters, 44(22), 4199-4201. Link
-
BenchChem. (2025).[14] "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester." Link
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Link
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. Thomas Anderson (chemist) - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" potential research areas
A Bifunctional Scaffold for Surface Engineering and Pharmacophore Linking
Executive Summary
This guide analyzes the chemical utility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (hereafter referred to as DMP-PrOH ). Unlike unsubstituted pyrroles, the 2,5-dimethyl blockade prevents standard
Part 1: Synthesis & Green Chemistry Protocols
The synthesis of DMP-PrOH is a classic application of the Paal-Knorr Pyrrole Synthesis . While traditional methods use refluxing benzene/toluene with acid catalysts (pTSA), modern "Green Chemistry" standards favor solvent-free or aqueous-mediated protocols to maximize atom economy.
1.1. Mechanistic Insight
The reaction proceeds via the condensation of a 1,4-dicarbonyl (2,5-hexanedione) with a primary amine (3-amino-1-propanol).
-
Critical Control Point: The reaction passes through a hemiaminal intermediate.[1] Steric hindrance from the methyl groups requires thermal driving force to ensure complete cyclization and dehydration.
-
Self-Validation: The disappearance of the amine N-H stretch and the carbonyl C=O stretch in IR spectroscopy confirms ring closure.
1.2. Recommended Protocol (Solvent-Free / High Atom Economy)
Based on principles adapted from sustainable pyrrole synthesis (Politecnico di Milano / Galimberti et al.)
Reagents:
-
2,5-Hexanedione (1.0 eq)
-
3-Amino-1-propanol (1.0 eq)
-
Catalyst: None (Thermal) or Montmorillonite K-10 (Heterogeneous, optional)
Workflow:
-
Mixing: In a round-bottom flask, add 2,5-hexanedione (liquid). Under vigorous stirring, add 3-amino-1-propanol dropwise. Note: The reaction is exothermic; temperature monitoring is required.
-
Cyclization: Heat the mixture to 100–120°C for 2–4 hours. If using a Dean-Stark trap (with a carrier solvent like toluene), monitor water collection. In solvent-free neat conditions, use an open vessel with an air condenser to allow steam escape, or vacuum at the final stage.
-
Purification: The product is typically an oil.
-
Wash: Dissolve in ethyl acetate, wash with 0.1 M HCl (to remove unreacted amine) and brine.
-
Distillation: Vacuum distillation is recommended for high purity (bp approx. 130–140°C at reduced pressure).
-
DOT Diagram: Paal-Knorr Mechanistic Flow
Figure 1: The Paal-Knorr pathway.[2] The driving force is the formation of the aromatic pyrrole ring.
Part 2: Research Area – Nanomaterial Functionalization
This is the highest-value application for DMP-PrOH. Carbon Nanotubes (CNTs) and Graphene lack reactive handles. The 2,5-dimethylpyrrole moiety exhibits a unique "adsorbate" behavior.
2.1. The "Pyrrole Stacking" Methodology
Unlike oxidative polymerization (which coats CNTs in a disordered conductive polymer), DMP-PrOH forms supramolecular adducts .
-
Mechanism: The electron-rich pyrrole ring interacts with the graphitic lattice of CNTs via
- stacking. The methyl groups provide steric bulk that prevents the molecule from lying completely flat, disrupting strong aggregation and improving dispersibility. -
The "Tail" Function: The propanol chain extends into the solvent, providing:
-
Solubility: Hydroxyl groups H-bond with water/alcohols, solubilizing the CNTs.
-
Bioconjugation: The -OH can be activated (e.g., with CDI or succinic anhydride) to attach drugs or antibodies.
-
2.2. Experimental Validation (Self-Validating System)
To prove functionalization without covalent damage to the CNT sidewalls:
-
Raman Spectroscopy: Check the D/G band ratio. Non-covalent adsorption (DMP-PrOH) should not significantly increase the D-band (defect) intensity compared to pristine CNTs.
-
TGA (Thermogravimetric Analysis): A weight loss step between 200–400°C corresponds to the desorption/decomposition of the organic DMP-PrOH layer, quantifying the loading efficiency.
Part 3: Research Area – Medicinal Chemistry & Linkers[3][4][5]
DMP-PrOH serves as a "Trojan Horse" or a pro-drug scaffold.
3.1. Antitubercular Scaffolds (MmpL3 Inhibitors)
Research indicates that N-substituted 2,5-dimethylpyrroles are potent inhibitors of MmpL3 , a transporter essential for Mycobacteria cell wall synthesis.
-
Role of DMP-PrOH: It serves as the hydrophilic headgroup precursor. The lipophilic pyrrole core penetrates the mycobacterial envelope, while the propanol chain mimics the interactions of the native trehalose monomycolate substrate.
-
Synthesis Strategy: React DMP-PrOH with lipophilic acid chlorides or isocyanates to generate a library of "Reverse Hybrid" inhibitors.
3.2. The "Masked Amine" Strategy
The 2,5-dimethylpyrrole ring is a protecting group for the amine (SPP - 2,5-dimethylpyrrole protection).
-
Stability: Stable to strong bases, nucleophiles, and flash chromatography.
-
Deprotection: Cleaved by refluxing with hydroxylamine hydrochloride (
). -
Utility: Researchers can perform harsh chemistry on the alcohol group (e.g., oxidation to aldehyde, Grignard additions) without affecting the amine, then reveal the amine later.
DOT Diagram: Divergent Research Applications
Figure 2: Divergent utility of DMP-PrOH in materials vs. pharma.
Part 4: Analytical Data Summary
For researchers synthesizing this compound, the following data constitutes the "Pass/Fail" criteria for purity.
| Technique | Diagnostic Signal | Structural Interpretation |
| 1H NMR | ||
| 1H NMR | Methyl groups at 2,5 positions (Confirmation of symmetry) | |
| 1H NMR | ||
| IR | ~3400 cm | O-H stretch (Alcohol functionality present) |
| IR | Absence of 1715 cm | Complete consumption of 2,5-hexanedione carbonyls |
| Appearance | Viscous Oil / Low melting solid | Often darkens upon air exposure (oxidation) |
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.
-
Green Synthesis of Pyrrole Derivatives: Galimberti, M., et al. (2024). "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites." Polymers (MDPI).
-
Antitubercular Activity of 2,5-Dimethylpyrroles: Bbia, M., et al. (2011). "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant Mycobacteria." Journal of Medicinal Chemistry.
-
Carbon Nanotube Functionalization (Serinol/Pyrrole Methodology): Barberio, M., et al. (2015). "Non-covalent functionalization of carbon nanotubes with serinol pyrrole." Chemical Physics Letters.
-
General Properties of 2,5-Dimethylpyrrole: Organic Syntheses, Coll. Vol. 2, p. 219 (1943). "2,5-Dimethylpyrrole."[3][4][5][6][7][8][9]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
Methodological & Application
Synthesis of "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" via Paal-Knorr reaction
Application Note: High-Fidelity Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol via Paal-Knorr Condensation
Executive Summary
This guide details the optimized protocol for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol , a functionalized pyrrole building block used in the development of conducting polymers, pharmaceutical intermediates, and surface-modified electrodes. The synthesis utilizes the Paal-Knorr reaction , condensing hexane-2,5-dione with 3-amino-1-propanol. Unlike general textbook descriptions, this protocol focuses on azeotropic water removal (Dean-Stark method) to drive the equilibrium to completion, ensuring high yield (>85%) and purity suitable for drug development applications.
Scientific Background & Reaction Mechanism
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] While often catalyzed by Lewis acids or Bronsted acids, the reaction can proceed thermally. For alcohol-functionalized amines, controlling the reaction equilibrium is critical to prevent oligomerization or incomplete cyclization.
Mechanistic Pathway
The reaction proceeds through a stepwise addition-elimination sequence:
-
Nucleophilic Attack: The primary amine (3-amino-1-propanol) attacks one carbonyl of the hexane-2,5-dione to form a hemiaminal.
-
Cyclization: The nitrogen lone pair attacks the second carbonyl group, forming a five-membered dihydroxy-pyrrolidine intermediate.
-
Aromatization: Two successive dehydration steps (loss of water) occur, driven by the thermodynamic stability of the aromatic pyrrole ring.
Key Insight: The formation of water is a byproduct. In reversible equilibrium, the presence of water can hydrolyze the intermediate back to the starting materials. Therefore, continuous water removal is the primary driver for high conversion.
Figure 1: Simplified mechanistic flow of the Paal-Knorr condensation targeting the pyrrole ring formation.
Experimental Design Strategy
To achieve "Drug Development" quality standards, we reject simple "stir and reflux" methods in open air. We employ a Dean-Stark apparatus with Toluene as the solvent.
| Parameter | Choice | Rationale |
| Solvent | Toluene | Forms an azeotrope with water (bp 85°C). Allows reflux at ~110°C, providing sufficient energy for cyclization while continuously removing water. |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | A mild Bronsted acid (0.5–1 mol%) catalyzes the dehydration steps, significantly reducing reaction time compared to thermal-only methods. |
| Stoichiometry | 1.05 eq. Amine | A slight excess of 3-amino-1-propanol ensures complete consumption of the neurotoxic hexane-2,5-dione. |
| Atmosphere | Nitrogen/Argon | Prevents oxidation of the electron-rich pyrrole ring during high-temperature reflux. |
Detailed Synthesis Protocol
Materials
-
Hexane-2,5-dione (Acetonylacetone): 11.4 g (100 mmol) [Caution: Neurotoxin]
-
3-Amino-1-propanol: 7.9 g (105 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 190 mg (1 mmol, 1 mol%)
-
Toluene: 150 mL (Anhydrous grade preferred)
-
Equipment: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.
Step-by-Step Procedure
-
Setup:
-
Equip the 250 mL RBF with a magnetic stir bar.
-
Add Hexane-2,5-dione (11.4 g) and 3-Amino-1-propanol (7.9 g) to the flask.
-
Add Toluene (150 mL) and p-TsOH (190 mg).
-
Attach the Dean-Stark trap and fill the trap arm with toluene.
-
Attach the reflux condenser on top of the Dean-Stark trap.
-
Flush the system with Nitrogen for 5 minutes, then maintain a static N2 atmosphere (balloon or bubbler).
-
-
Reaction (Azeotropic Distillation):
-
Heat the mixture to vigorous reflux (oil bath ~125°C).
-
Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~3.6 mL (2 equivalents).
-
Endpoint: Continue reflux until water evolution ceases (typically 3–5 hours). The solution will likely turn amber/brown.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the toluene solution to a separatory funnel.
-
Wash 1: 50 mL saturated NaHCO3 (to neutralize p-TsOH).
-
Wash 2: 50 mL Brine (saturated NaCl).
-
Drying: Collect the organic layer and dry over anhydrous Magnesium Sulfate (MgSO4) for 15 minutes.
-
Filtration: Filter off the solid MgSO4.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to remove Toluene.
-
You will obtain a crude viscous oil (brown/orange).
-
-
Purification:
-
Preferred: Vacuum Distillation. The product has a high boiling point.[4] (Expect bp ~130–140°C at 2 mmHg).
-
Alternative: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Hexane:Ethyl Acetate (Start 4:1, gradient to 1:1). The free alcohol makes the compound polar.
-
-
Yield: Expected yield is 12.5–14.0 g (82–91%).
-
Figure 2: Operational workflow for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Characterization & Validation
Confirm the structure using the following spectroscopic markers.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | C3/C4-H of Pyrrole ring (Aromatic protons). | |
| N-CH2 (Methylene adjacent to Nitrogen). | ||
| O-CH2 (Methylene adjacent to Hydroxyl). | ||
| C2/C5-CH3 (Methyl groups on pyrrole). | ||
| C-CH2-C (Middle methylene of propyl chain). | ||
| 13C NMR (CDCl3) | Pyrrole Ring Carbons (Quaternary C2/C5 and CH C3/C4). | |
| Methyl Carbons. | ||
| IR Spectroscopy | ~3400 cm | O-H Stretch (Alcohol). |
| ~2950 cm | C-H Stretch (Alkyl). | |
| No C=O peak | Confirms consumption of Hexane-2,5-dione. |
Safety & Toxicology (HSE)
-
Hexane-2,5-dione: A known neurotoxin . It is the toxic metabolite of n-hexane responsible for peripheral neuropathy. It reacts with lysine residues in proteins (forming pyrroles in vivo!).[5] Handle strictly in a fume hood with nitrile gloves.
-
3-Amino-1-propanol: Corrosive and causes skin/eye burns.
-
Toluene: Flammable and reprotoxic.
References
-
Paal-Knorr Pyrrole Synthesis - Mechanism and Scope. Organic Chemistry Portal. [Link]
-
Synthesis of N-substituted 2,5-dimethylpyrroles. Organic Syntheses, Coll. Vol. 2, p. 219 (1943). (Foundational protocol for dimethylpyrroles). [Link]
-
Neurotoxicity of Hexane-2,5-dione. PubChem Toxicology Data. [Link]
-
General Procedure for Paal-Knorr Condensation. ResearchGate Protocol Repository (Generic). [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. (PDF) A New Strategy for the Synthesis of N-Substituted 2,5-DIMETHYLPYRROLES in Heterogeneous Medium [academia.edu]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
Functionalization of carbon nanotubes with "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol"
Application Note: Sustainable Covalent Functionalization of Carbon Nanotubes via the "Pyrrole Methodology"
Executive Summary
This guide details the protocol for functionalizing carbon nanotubes (CNTs) with 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (referred to herein as Py-Pr-OH ). Unlike destructive acid oxidation methods that compromise the structural integrity of CNTs, this protocol utilizes the "Pyrrole Methodology."
This technique exploits a domino reaction—initiated by
Scientific Foundation & Mechanism
The functionalization relies on the unique reactivity of
The "Domino" Mechanism
-
Adsorption: The electron-rich pyrrole ring adsorbs onto the CNT surface via non-covalent
- interactions. -
Carbocatalytic Oxidation: Upon heating in air, the CNT surface acts as a carbocatalyst, facilitating the oxidation of the methyl groups on the pyrrole ring.
-
Cycloaddition: The oxidized intermediate (acting as a diene) undergoes a Diels-Alder-like [4+2] cycloaddition with the graphitic network (dienophile), forming a stable covalent bond.
Figure 1: The mechanistic pathway of the "Pyrrole Methodology" transforming non-covalent adsorption into stable covalent grafting.
Materials & Reagents
| Reagent/Material | Specification | Role |
| MWCNTs / SWCNTs | >95% Purity, CVD grown | Substrate |
| 2,5-Hexanedione | 98% (Acetonylacetone) | Pyrrole precursor |
| 3-Amino-1-propanol | ≥99% | Amine precursor (Linker) |
| Ethanol / Acetone | HPLC Grade | Solvents for washing |
| Deionized Water | 18.2 MΩ·cm | Solvent |
Safety Note: 2,5-Hexanedione is neurotoxic. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Experimental Protocols
Phase 1: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (Py-Pr-OH)
Rationale: The Paal-Knorr condensation is atom-economic, producing only water as a byproduct.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction:
-
Add 2,5-hexanedione (10 mmol, 1.14 g) and 3-amino-1-propanol (10 mmol, 0.75 g) to the flask.
-
Note: No solvent is strictly necessary (neat reaction), but 10 mL of ethanol can be used to moderate the exotherm.
-
-
Conditions: Heat the mixture to 100°C for 2–4 hours.
-
Work-up:
-
Cool to room temperature.
-
The product is typically a viscous brown oil.
-
Purification: Dissolve in ethyl acetate and wash with water to remove unreacted amine. Dry over MgSO₄ and concentrate in vacuo.
-
Validation: Check purity via ¹H-NMR (Look for singlet at ~5.8 ppm for pyrrole ring protons and singlet at ~2.2 ppm for methyl groups).
-
Phase 2: Functionalization of CNTs (The "Pyrrole Methodology")
Rationale: Heat is the critical switch that converts the reversible supramolecular interaction into a permanent covalent bond.
-
Dispersion:
-
Weigh 100 mg of pristine CNTs.
-
Add 100–200 mg of synthesized Py-Pr-OH (1:1 to 1:2 w/w ratio).
-
Add 20 mL of acetone (or ethanol) to facilitate mixing.
-
Sonicate (bath sonicator) for 15–30 minutes to ensure uniform adsorption.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator. This leaves the CNTs intimately coated with the pyrrole precursor.
-
-
Thermal Activation (Covalent Locking):
-
Place the dry CNT/Py-Pr-OH mixture in an oven or on a hot plate.
-
Heat at 150°C for 2–4 hours in air.
-
Critical: The presence of oxygen is required for the oxidative step of the mechanism. Do not use an inert atmosphere.
-
-
Washing (Purification):
-
Disperse the resulting black powder in acetone (50 mL).
-
Sonicate for 10 minutes to detach any non-covalently physisorbed species.
-
Filter through a PTFE membrane (0.2 µm pore size).
-
Repeat the washing step with acetone and water until the filtrate is clear (removes unreacted Py-Pr-OH).
-
-
Drying: Dry the functionalized CNTs (f-CNTs) in a vacuum oven at 60°C overnight.
Figure 2: Step-by-step workflow for the synthesis and functionalization process.
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory:
| Technique | Observation | Interpretation |
| Thermogravimetric Analysis (TGA) | Weight loss between 200°C–600°C | Quantifies the Degree of Functionalization . Typical weight loss is 5–15% depending on surface area. |
| Raman Spectroscopy | Increase in D/G band intensity ratio | Indicates disruption of sp² symmetry due to covalent cycloaddition (change from sp² to sp³). |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s peak (~400 eV) | Confirms the presence of Nitrogen from the pyrrole ring. |
| Dispersibility Test | Stable dispersion in polar solvents (e.g., Ethanol, Water) | The hydroxyl (-OH) tail provides steric and electrostatic stabilization, preventing re-aggregation. |
Applications & Troubleshooting
Key Applications
-
Drug Delivery Systems: The exposed hydroxyl group (-OH) serves as a universal anchor.
-
Example: Reacting the -OH with succinic anhydride creates a carboxyl group, allowing conjugation of amine-containing drugs (e.g., Doxorubicin) via amide bonds.
-
-
Epoxy/Polymer Composites: The hydroxyl group can participate in the curing process of epoxy resins, covalently linking the CNT to the polymer matrix for enhanced mechanical strength.
Troubleshooting Guide
-
Issue: Low functionalization yield (<2% weight loss in TGA).
-
Cause: Insufficient heating or lack of oxygen during the thermal step.
-
Solution: Ensure the oven temperature is verified at 150°C and do not seal the reaction vessel (air is necessary).
-
-
Issue: Product is not dispersible.
-
Cause: Incomplete washing (excess physisorbed polymer) or "wrapping" rather than grafting.
-
Solution: Perform an additional vigorous sonication/filtration cycle with hot acetone.
-
References
-
Galvagno, A., et al. (2013). "Sustainable functionalization of carbon nanotubes via a domino reaction." Chemical Communications, 49, 9636-9638. Link
-
Barbaro, V., et al. (2015). "Functionalization of Carbon Nanotubes with Pyrrole Compounds: A Green Approach." Macromolecules, 48, 510-519. Link
-
Eswaraiah, V., et al. (2012). "Exfoliation and Functionalization of Graphene by a 'Pyrrole Methodology'." Journal of Materials Chemistry, 22, 1283-1289. Link
-
Pennetta, C., et al. (2020). "Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors." Nanomaterials, 10(6), 1073. Link
Covalent grafting of pyrrole derivatives onto carbon black
Application Note & Protocol Guide
Topic: Covalent Grafting of Pyrrole Derivatives onto Carbon Black: Mechanisms, Protocols, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modifying Carbon Black for Advanced Applications
Carbon black (CB) is a form of elemental carbon comprised of aggregated, nearly spherical nanoparticles, making it one of the most critical industrial chemicals globally.[1][2] Its high surface area, electrical conductivity, and reinforcing properties have established its use in tires, plastics, inks, and coatings.[3][4] However, the inherently non-polar and often inert nature of the carbon surface can limit its compatibility and interaction with polar polymer matrices or biological systems. To unlock its full potential in advanced applications, covalent surface modification is essential.
This guide provides a detailed overview and a robust protocol for the covalent grafting of pyrrole derivatives onto the carbon black surface. This method, often termed the "pyrrole methodology," is a versatile and sustainable approach that allows for the introduction of a wide array of functional groups onto the sp² carbon lattice.[3][4] The technique relies on a domino reaction, which is both efficient and avoids the use of harsh or dangerous chemicals often associated with other functionalization techniques.[3] We will explore the underlying reaction mechanism, provide step-by-step protocols for both the synthesis of pyrrole precursors and the grafting reaction itself, and detail the necessary characterization techniques to validate the success of the modification.
Mechanistic Insight: The "Pyrrole Methodology"
The covalent attachment of pyrrole compounds to the surface of sp² carbon allotropes like carbon black proceeds through a sophisticated and elegant domino reaction.[3][5] This process is thermally initiated and leverages the carbon material itself as a catalyst.
The key steps are:
-
Carbocatalyzed Oxidation: The process begins with the oxidation of the pyrrole compound at a benzylic position (the methyl groups on the pyrrole ring). This oxidation is catalyzed by the carbon black surface in the presence of air (oxygen) at elevated temperatures.
-
Diels-Alder Cycloaddition: The oxidized pyrrole intermediate then readily undergoes a [4+2] Diels-Alder cycloaddition reaction with the dienophilic C=C bonds on the graphitic surface of the carbon black.
This sequence results in the formation of a stable, covalent bond between the pyrrole derivative and the carbon black nanoparticle.[3] The versatility of this method lies in the fact that the functional group (R) attached to the nitrogen atom of the pyrrole is preserved during the reaction, allowing for precise tuning of the carbon black's surface properties.[1]
Caption: General scheme for the Paal-Knorr synthesis of pyrrole precursors.
Protocol 2.1: General Synthesis of an N-Substituted 2,5-Dimethylpyrrole
This protocol provides a general method for synthesizing various pyrrole derivatives. An example for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol (Serinol Pyrrole, SP) is detailed. [3] Materials:
-
Primary amine (e.g., 2-amino-1,3-propanediol, also known as serinol)
-
2,5-hexanedione
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, for volatile reactants)
Procedure:
-
Combine equimolar amounts of the primary amine and 2,5-hexanedione in a round-bottomed flask equipped with a magnetic stir bar.
-
Heat the mixture with stirring to 130-150°C. The optimal temperature and reaction time will depend on the specific amine used (e.g., for serinol, 150°C for 2.5 hours is effective). [3]3. Continue heating for 2-4 hours. The reaction progress can be monitored by the formation of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
Scientist's Note: For many pyrrole derivatives, the product is obtained in high purity and can be used directly for the grafting step without further purification. [1]This high atom economy is a significant advantage of this synthetic route.
Table 1: Examples of Synthesized Pyrrole Derivatives
| Primary Amine | Resulting Pyrrole Derivative | Abbreviation | Key Functional Group |
| 2-amino-1,3-propanediol | 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol | SP | Dihydroxyl (-OH) |
| Octadecylamine | 2,5-dimethyl-1-octadecyl-1H-pyrrole | ODcP | Long Alkyl Chain |
| 2-aminoacetic acid | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | GlyP | Carboxylic Acid (-COOH) |
| Cysteamine | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol | SHP | Thiol (-SH) |
Protocol: Covalent Grafting onto Carbon Black
This section details the solid-state thermal method for covalently attaching the synthesized pyrrole derivatives onto the carbon black surface.
Protocol 3.1: Thermal Grafting of Pyrrole Derivatives
This procedure is adapted from established methods and has been shown to be effective for various grades of carbon black. [1][3] Materials:
-
Carbon Black (e.g., N234 grade)
-
Synthesized Pyrrole Compound (PyC)
-
Acetone (or other suitable solvent)
-
Round-bottomed flask (250 mL or larger)
-
Ultrasonic bath
-
Rotary evaporator
-
Oven or heating mantle with temperature control
-
Magnetic stirrer
Caption: Experimental workflow for the covalent grafting of pyrrole onto carbon black.
Procedure:
-
Pre-treatment (Optional but Recommended): To remove any surface impurities, wash the carbon black with acetone and dry it completely in an oven before use. [1]2. Dispersion: In a 250 mL round-bottomed flask, add 9.0 g of carbon black to 20 mL of acetone. Disperse the carbon black by sonicating the suspension for 15 minutes in an ultrasonic bath. [1] * Rationale: Sonication helps to break up agglomerates of carbon black, ensuring a more homogeneous dispersion and maximizing the available surface area for reaction.
-
Admixture Formation: Add 1.0 g of the desired pyrrole compound to the carbon black suspension. This corresponds to a target adduct with 10% mass of the pyrrole derivative. [1]Sonicate the resulting mixture for an additional 15 minutes.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator until a free-flowing black powder (the physical mixture of CB and PyC) is obtained.
-
Thermal Reaction: Transfer the powder to a flask equipped with a magnetic stirrer. Heat the powder in an oven or with a heating mantle at 180°C for 4 hours, stirring continuously. [1] * Rationale: This is the critical step where the domino reaction occurs. The temperature provides the necessary activation energy, and the presence of air provides the oxygen required for the initial carbocatalyzed oxidation of the pyrrole. [3]6. Final Product: After 4 hours, turn off the heat and allow the flask to cool to room temperature. The resulting black powder is the unwashed, functionalized carbon black (CB-PyC).
Purification and Validation: Ensuring Covalent Attachment
A crucial step to confirm covalent grafting is to remove any physisorbed (non-covalently bound) pyrrole compound from the carbon black surface. This ensures that the properties of the final material are due to the covalently attached molecules. The standard and most rigorous method for this is Soxhlet extraction. [1]
Protocol 4.1: Purification by Soxhlet Extraction
Materials:
-
Unwashed CB-PyC adduct
-
Soxhlet apparatus
-
Cellulose extraction thimble
-
Acetone (or a solvent in which the unreacted pyrrole is soluble)
-
Heating mantle
Procedure:
-
Place a sample of the unwashed CB-PyC adduct into a cellulose extraction thimble.
-
Assemble the Soxhlet apparatus with the thimble in the main chamber, a flask of acetone at the bottom, and a condenser on top.
-
Heat the acetone to a gentle boil. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, dissolving any unreacted pyrrole.
-
Continue the extraction for at least 24 hours or until the solvent in the siphon arm runs clear.
-
After extraction, carefully remove the thimble and dry the purified CB-PyC powder in a vacuum oven to remove all residual solvent.
-
Scientist's Note: The purified powder should be re-analyzed (e.g., by TGA) to determine the amount of material that is truly covalently bound. The difference in mass loss before and after washing gives an indication of the grafting efficiency.
Characterization of Pyrrole-Grafted Carbon Black
Thorough characterization is essential to confirm the success of the covalent grafting and to understand the new properties of the modified material.
Thermogravimetric Analysis (TGA)
TGA is the primary technique used to quantify the amount of organic material grafted onto the carbon black surface. [1][5]
-
Principle: The sample is heated under an inert atmosphere (e.g., nitrogen). The carbon black is thermally stable to very high temperatures, while the grafted organic pyrrole derivative will decompose at a lower temperature. The mass loss in the relevant temperature range (typically 150-800°C) is attributed to the decomposition of the grafted moiety. [3][5]* Analysis: By comparing the TGA trace of pristine CB with that of the washed CB-PyC adduct, the percentage mass loss can be used to calculate the amount of grafted pyrrole, often expressed in parts per hundred carbon (phc). [3][5] Table 2: Representative TGA and BET Characterization Data
| Sample | TGA Mass Loss (200-800°C) | Grafted Pyrrole (phc) | BET Surface Area (m²/g) |
| Pristine CB N234 | ~1% | N/A | ~120 |
| Washed CB-SP Adduct | ~7.2% | 6.8 | ~95 |
| Washed CB-ODcP Adduct | ~8.5% | 8.0 | ~88 |
| Data is illustrative and based on typical results reported in the literature. | |||
| [1][3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to qualitatively confirm the presence of the pyrrole derivative on the carbon surface.
-
Principle: While the strong absorbance of carbon black can make FT-IR challenging, characteristic peaks from the functional groups of the pyrrole derivative (e.g., C-H, N-H, or specific vibrations from the 'R' group like -OH or C=O) can often be detected, confirming successful functionalization. [1]
Brunauer-Emmett-Teller (BET) Analysis
BET analysis measures the specific surface area of the material.
-
Principle: After grafting, the covalently attached molecules occupy space on the carbon black surface, typically leading to a reduction in the measured surface area and pore volume. [1]This decrease serves as strong secondary evidence of successful surface modification.
Dispersion Tests
A simple, qualitative method to observe the change in surface chemistry is to test the dispersibility of the modified carbon black in various solvents.
-
Principle: Pristine carbon black is hydrophobic and disperses well in non-polar solvents. Grafting a hydrophilic pyrrole derivative (like Serinol Pyrrole) will dramatically improve its dispersibility in polar solvents like water. [1]This change in solubility behavior is a direct consequence of the altered surface properties.
Applications and Outlook
The ability to covalently graft a wide range of functional pyrrole derivatives onto carbon black opens up numerous application possibilities:
-
Advanced Composites: By tailoring the functional group on the pyrrole to be compatible with a polymer matrix, CB-PyC adducts can act as superior reinforcing agents. For example, using CB functionalized with sulfur-containing pyrroles has been shown to reduce hysteresis in elastomer composites for "green tires". [5][6]* Drug Delivery and Biomedical Applications: Introducing biocompatible or targeted functional groups could enable the use of functionalized carbon black as a carrier for therapeutic agents.
-
Energy Storage: The modified surface can improve the interface between the carbon material and the electrolyte in supercapacitors or batteries, potentially enhancing performance. [7][8]* Sensors and Catalysis: The grafted functional groups can act as active sites for sensing applications or as anchors for catalytic nanoparticles.
The "pyrrole methodology" represents a powerful platform for the rational design of functional carbon nanomaterials, offering a sustainable and highly adaptable route to next-generation materials.
References
-
Tuning the surface properties of carbon black through the green functionalization with pyrrole compounds. Preprint at SSRN. [Link]
-
Barbera, V., Prioglio, G., Naddeo, S., et al. (2023). Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers. Nanomaterials, 13(19), 2761. [Link]
-
Barbera, V., Prioglio, G., Naddeo, S., et al. (2023). Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers. MDPI. [Link]
-
Magaletti, F., Barbera, V., et al. (2024). Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites. Polymers, 16(9), 1214. [Link]
-
Galimberti, M., et al. Pyrrole compounds. General chemical structure (a);... ResearchGate. [Link]
-
Magaletti, F., Barbera, V., et al. (2024). Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites. PubMed. [Link]
-
Synthesis and characterization of polypyrrole/carbon composite as a catalyst support for fuel cell applications. ResearchGate. [Link]
-
Carbon allotropes grafted with poly(pyrrole) derivatives via living radical polymerizations: electrochemical analysis of nano-composites for energy storage. RSC Publishing. [Link]
-
Magaletti, F., Barbera, V., et al. (2024). Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites. ResearchGate. [Link]
-
Electrochemical impedance study of the polymerization of pyrrole on high surface area carbon electrodes. RSC Publishing. [Link]
-
Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. ResearchGate. [Link]
-
Magaletti, F., Barbera, V., et al. (2024). Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites. PMC. [Link]
-
Barbera, V., Prioglio, G., Naddeo, S., et al. (2023). Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers. PubMed. [Link]
-
Biochar/poly(aniline-pyrrole) modified graphite electrode and electrochemical behavior for application in low-cost supercapacitor. Arabian Journal of Chemistry. [Link]
-
Sala, S. (2024). Adducts of carbon black with pyrrole compounds as reinforcing filler in elastomerix matrix. Tuning of the hydrophilic-lipophilic balance. POLITesi. [Link]
-
Covalent Amide Bonding Interaction and π–π Stacking Constructed Carboxyl-Functionalized Diketopyrrolopyrrole Heterojunctions with Promoted Photocatalysis Performance. ResearchGate. [Link]
-
Grafting of Diazonium Salts on Surfaces: Application to Biosensors. PMC. [Link]
-
Allongue, P., Delamar, M., et al. (1997). Covalent Modification of Carbon Surfaces by Aryl Radicals Generated from the Electrochemical Reduction of Diazonium Salts. Semantic Scholar. [Link]
-
Enhancement of the Electrochemical behaviour of Carbon Black via a defect induced approach. ResearchGate. [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon allotropes grafted with poly(pyrrole) derivatives via living radical polymerizations: electrochemical analysis of nano-composites for energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biochar/poly(aniline-pyrrole) modified graphite electrode and electrochemical behavior for application in low-cost supercapacitor - Arabian Journal of Chemistry [arabjchem.org]
"3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" as a surface modifier for nanomaterials
Application Note: Surface Engineering of Carbon Nanomaterials using 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
Executive Summary
This guide details the synthesis and application of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (DMP-propanol) as a bifunctional surface modifier for Multi-Walled Carbon Nanotubes (MWCNTs) and Graphene Oxide (GO). Unlike unsubstituted pyrroles used for conductive polymerization, this 2,5-dimethyl substituted derivative is sterically blocked from forming linear polymers. Instead, it serves as a "molecular anchor."
The pyrrole head group binds non-covalently (via
Chemical Basis & Mechanism[1][2][3]
The utility of DMP-propanol relies on the Paal-Knorr architecture. The molecule acts as a "Janus" surfactant—one side is hydrophobic/aromatic (pyrrole), and the other is hydrophilic (alcohol).
Mechanism of Action
-
Synthesis (Paal-Knorr): The condensation of 2,5-hexanedione with 3-amino-1-propanol yields the target molecule. The 2,5-methyl groups prevent
polymerization, ensuring the molecule remains discrete. -
Surface Adsorption:
-
Stacking: The electron-rich pyrrole ring aligns with the graphitic
lattice of the CNT. -
Nanotube Debundling: The steric bulk of the dimethyl groups and the propyl-alcohol tail forces nanotubes apart, preventing re-aggregation (Van der Waals disruption).
-
Stacking: The electron-rich pyrrole ring aligns with the graphitic
Figure 1: Reaction pathway from precursor synthesis to nanomaterial functionalization.
Experimental Protocols
Protocol A: Synthesis of the Modifier (DMP-propanol)
Rationale: Commercial availability of this specific derivative can be sporadic. In-house synthesis is highly atom-efficient and requires no exotic catalysts.
Reagents:
-
2,5-Hexanedione (98%)
-
3-Amino-1-propanol (99%)
-
Solvent: Ethanol or Toluene (optional, reaction can be neat)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (trace, optional)
Step-by-Step:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a simple reflux condenser.
-
Stoichiometry: Add 2,5-hexanedione (11.4 g, 100 mmol) and 3-amino-1-propanol (7.5 g, 100 mmol).
-
Reaction:
-
Method A (Green/Neat): Heat the mixture to 100°C for 4 hours without solvent. The mixture will darken slightly.
-
Method B (Azeotropic): Reflux in 50 mL toluene with 10 mg p-TSA for 3 hours. Collect water in the Dean-Stark trap.
-
-
Work-up:
-
Cool to room temperature.
-
Dissolve the crude oil in Ethyl Acetate (50 mL).
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted amine, then Brine (20 mL).
-
Dry over anhydrous
and concentrate under vacuum.
-
-
Purification: If necessary, purify via silica gel column chromatography (Hexane:EtOAc 8:2).
Protocol B: Surface Functionalization of MWCNTs
Rationale: This protocol uses a "baking" method which promotes strong adsorption and potential cycloaddition without damaging the CNT sidewalls (unlike acid oxidation).
Reagents:
-
Pristine MWCNTs (e.g., Nanocyl NC7000 or similar)
-
Synthesized DMP-propanol
-
Solvent: Acetone or Ethanol
Step-by-Step:
-
Dispersion: In a 50 mL beaker, disperse 100 mg of MWCNTs in 20 mL of acetone using a bath sonicator for 15 minutes.
-
Addition: Add 200 mg of DMP-propanol (2:1 w/w ratio relative to CNTs) to the dispersion.
-
Mixing: Sonicate for an additional 30 minutes to ensure intimate contact.
-
Solvent Removal: Evaporate the acetone using a rotary evaporator until a dry black powder/paste remains.
-
Thermal Activation (Crucial Step): Place the solid mixture in a vacuum oven at 150°C for 2-4 hours .
-
Why? Heat drives the adsorption equilibrium toward the surface and removes trace water, locking the pyrrole rings onto the graphitic lattice.
-
-
Washing: Resuspend the powder in fresh acetone and filter (0.2 µm PTFE membrane). Wash extensively (3x 50 mL) to remove non-adsorbed DMP-propanol.
-
Drying: Dry the functionalized CNTs (f-CNTs) at 60°C overnight.
Figure 2: Workflow for the thermal functionalization of carbon nanotubes.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
| Technique | Expected Observation | Mechanistic Interpretation |
| FTIR Spectroscopy | New peaks at ~2900 cm⁻¹ (C-H alkyl) and ~3400 cm⁻¹ (O-H broad). | Confirms the presence of the propyl-alcohol tail. |
| TGA (Thermogravimetric Analysis) | Weight loss step between 200°C–400°C (typically 10-20% mass). | Quantifies the "loading" of the modifier. Pristine CNTs are stable >600°C. |
| Raman Spectroscopy | Minimal change in | Crucial: Indicates the |
| Dispersion Test | Stable suspension in Ethanol/Water for >1 week. | Hydrophilic -OH groups are successfully exposed to the solvent. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low organic loading (<5% on TGA) | Insufficient thermal activation or steric crowding. | Increase activation temperature to 160°C or increase the initial Modifier:CNT ratio to 4:1. |
| Product is sticky/gummy | Excess unbound modifier remaining. | The washing step was insufficient. Perform a Soxhlet extraction with acetone for 4 hours. |
| Poor water dispersibility | Hydrophobic pyrrole rings may be stacking on top of each other (multi-layer). | Reduce the Modifier:CNT ratio. Ensure the washing step removes loosely bound multilayers. |
| Loss of -OH reactivity | Oxidation of the alcohol during the 150°C bake. | Ensure the oven is under vacuum or inert atmosphere ( |
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][4][1] Journal of Organic Chemistry, 1991. Link
-
Pyrrole-CNT Functionalization: Barbera, V., et al. "Supramolecular interactions of carbon nanotubes with biosourced polyurethanes from 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol."[5] Polymer, 2015. Link
-
Green Synthesis on CNTs: Galvagno, M., et al. "Functionalization of Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole." Nanomaterials, 2020. Link[6]
-
Non-Covalent Modification: Georgakilas, V., et al. "Non-covalent functionalization of carbon nanotubes." Chemical Reviews, 2015. Link
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-hexanedione and carbon nanotubes before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol as a Versatile Building Block in Organic Synthesis
Introduction: A Bifunctional Scaffold for Modern Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional polymers.[1][2] The title compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol, presents a unique and highly valuable building block for synthetic chemists. Its structure strategically combines two key features:
-
A Sterically Shielded Pyrrole Ring: The methyl groups at the 2- and 5-positions serve a dual purpose. They enhance the electron-donating nature of the pyrrole ring, yet they sterically hinder the typically reactive α-positions, directing functionalization towards the β-positions or preventing undesired polymerization and oxidation reactions.[3] This N-substitution also protects the pyrrole NH group, rendering it stable to a wide range of reaction conditions, including strong bases and nucleophiles.[4]
-
A Primary Alcohol "Handle": The N-linked propanol side chain provides a versatile and accessible primary alcohol. This functional group is a gateway to a vast array of chemical transformations, allowing for the introduction of new functionalities or the covalent linkage of the pyrrole moiety to other molecules or surfaces.
This combination makes 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol an ideal starting material for creating libraries of diverse compounds in drug discovery programs, developing new functional materials, and constructing complex molecular architectures.[5][6]
Physicochemical Properties
A summary of key physical and chemical properties for the related compound 3-(1H-pyrrol-1-yl)propan-1-ol is provided below. While the 2,5-dimethyl substitution will alter these values slightly, they provide a useful baseline for experimental design.
| Property | Predicted/Experimental Value | Unit | Source |
| Molecular Formula | C9H15NO | - | - |
| Molecular Weight | 153.22 | g/mol | - |
| Boiling Point | ~245 | °C | [7] |
| Density | ~1.02 | g/cm³ | [7] |
| LogP (Octanol-Water) | ~1.18 | - | [7] |
| pKa (Acidic) | ~14.7 | - | [7] |
Core Reactivity and Synthetic Potential
The synthetic utility of this building block stems from the orthogonal reactivity of its two main components: the hydroxyl group and the pyrrole ring.
Application Protocol 1: Synthesis via Paal-Knorr Condensation
The most direct and efficient synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[8][9] This protocol describes the condensation of 3-amino-1-propanol with hexane-2,5-dione. This method is often high-yielding and can be performed under relatively mild, and even green, conditions (e.g., in water or solvent-free).[8][10]
Causality: The mechanism involves the formation of a hemiaminal intermediate upon nucleophilic attack of the primary amine onto one of the ketone carbonyls. Subsequent intramolecular cyclization via attack on the second carbonyl, followed by a series of dehydration steps, leads to the formation of the aromatic pyrrole ring. The reaction is driven to completion by the formation of the stable aromatic system.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1-propanol (1.0 eq) and hexane-2,5-dione (1.05 eq).
-
Solvent/Catalyst Addition: While the reaction can proceed neat, adding a solvent like water or ethanol can facilitate mixing and heat transfer.[8] For improved reaction rates, a catalytic amount of a mild acid (e.g., acetic acid) or a solid acid catalyst can be added.[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Application Protocol 2: Derivatization via the Hydroxyl Group - Esterification
The primary alcohol provides a straightforward handle for derivatization. Esterification is a fundamental transformation that allows for the introduction of a wide variety of R-groups, significantly altering the molecule's properties for applications in medicinal chemistry or as fragrance compounds.[11][12]
Causality: This protocol uses an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base serves to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the alcohol, which would deactivate it as a nucleophile.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask, add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup and Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure ester.
Application Protocol 3: Derivatization via the Hydroxyl Group - Oxidation to Carboxylic Acid
Oxidation of the primary alcohol to a carboxylic acid transforms the building block into a bifunctional linker, capable of forming amide bonds or other linkages. This is particularly useful for applications in peptide synthesis or for creating ligands for metal complexes.
Causality: While many oxidizing agents exist, using a heteropolyoxometalate catalyst with hydrogen peroxide offers a greener and more selective alternative to traditional chromium-based reagents.[13] The mechanism involves the catalyst acting as an oxygen transfer agent. The alcohol is first oxidized to the intermediate aldehyde, which is then further oxidized in situ to the carboxylic acid.[13]
Step-by-Step Protocol:
-
Catalyst System: In a reaction vessel, suspend the heteropolyoxometalate catalyst (e.g., (ProH)₃[PW₁₂O₄₀], 3 mol%) in a solution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (1.0 eq).
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, filter to recover the catalyst (if heterogeneous). Dilute the filtrate with ethyl acetate.
-
Extraction: Wash the organic layer with a solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxide, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can be purified by recrystallization or column chromatography.
Conclusion
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is a robust and versatile building block with orthogonally reactive functional groups. The sterically protected pyrrole ring provides a stable aromatic core, while the N-propanol side chain offers a reliable point for chemical modification and elaboration. The protocols outlined here for its synthesis and derivatization via esterification and oxidation provide a foundation for its use in a wide range of synthetic applications, from the generation of novel pharmaceutical leads to the construction of advanced functional materials.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]
-
Synthesis of N-substituted 2,5-dimethyl pyrroles in water. ResearchGate. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Center for Biotechnology Information. [Link]
-
Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R). ACS Publications. [Link]
-
3-(1H-Pyrrol-1-yl)propan-1-ol Properties. United States Environmental Protection Agency. [Link]
-
3-(1H-Pyrrol-2-yl)propan-1-ol Properties. United States Environmental Protection Agency. [Link]
-
synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. LOCKSS. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Center for Biotechnology Information. [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. PubChem. [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. National Center for Biotechnology Information. [Link]
-
New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]
- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
- CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. SpringerLink. [Link]
-
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP). ResearchGate. [Link]
-
Pyrrole studies. Part 35. Aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles. An X-ray crystallographic and spectroscopic study of the oxidation products. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The Oxidation of Pyrrole. ResearchGate. [Link]
-
KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. JETIR.org. [Link]
-
Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester. Reddit. [Link]rsmq94/reactivity_of_pentafluorobenzyl_ester_and/)
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- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
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- 13. d-nb.info [d-nb.info]
Characterization techniques for pyrrole-functionalized surfaces
An Application Guide to the Multi-faceted Characterization of Pyrrole-Functionalized Surfaces
Introduction: The advent of pyrrole-functionalized surfaces, and by extension, polypyrrole (PPy) thin films, has marked a significant milestone in materials science, particularly in the realms of biosensors, neural interfaces, and drug delivery systems. The unique combination of electrical conductivity, biocompatibility, and facile synthesis makes PPy an exceptionally versatile platform.[1][2] However, the translation of this potential into reliable and reproducible applications hinges on the rigorous characterization of the functionalized surface. The performance of a PPy-based device is not merely a function of its bulk properties but is intimately tied to its surface chemistry, topography, and electrochemical behavior.
This guide provides an in-depth exploration of the essential techniques used to characterize pyrrole-functionalized surfaces. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure that the data you generate is both accurate and meaningful. Each protocol is designed as a self-validating system, incorporating the necessary controls and interpretation frameworks to foster confidence in your results.
Core Characterization Workflow
A comprehensive understanding of a pyrrole-functionalized surface requires a multi-technique approach. The following workflow illustrates a logical sequence for characterization, starting from fundamental electrochemical behavior and progressing to detailed surface-specific analyses.
Caption: A logical workflow for the comprehensive characterization of pyrrole-functionalized surfaces.
Electrochemical Characterization: Probing Redox Activity
The defining characteristic of polypyrrole is its electroactivity. Cyclic Voltammetry (CV) is the cornerstone technique for evaluating the electrochemical properties of PPy films, providing critical insights into their ability to be reversibly oxidized and reduced.[3] This process is fundamental to its function in sensors, actuators, and energy storage.[4]
Causality: Why is CV the primary choice?
CV allows for a rapid assessment of the redox behavior, electrochemical stability, and ion exchange capacity of the PPy film. The shape of the voltammogram and the evolution of peak currents over multiple cycles can indicate the quality of the film, its doping/de-doping kinetics, and its stability within a given potential window.[3][5] The switching process between the conductive (oxidized) and insulating (reduced) states is governed by the availability of counter-ions and the number of electroactive sites, both of which are revealed by CV.[5]
Experimental Protocol: Cyclic Voltammetry of a PPy-Functionalized Electrode
Objective: To assess the redox activity and stability of an electropolymerized PPy film.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The pyrrole-functionalized substrate
-
Reference Electrode (RE): e.g., Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode (CE): e.g., Platinum wire or mesh
-
Electrolyte solution (e.g., 0.1 M LiClO₄ in propylene carbonate or 0.5 M H₂SO₄ in deionized water)[6]
-
High-purity nitrogen or argon gas for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. Ensure the WE is fully immersed in the electrolyte and positioned close to the RE.
-
Deaeration: Purge the electrolyte with N₂ or Ar for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle gas blanket over the solution during the experiment.
-
Parameter Setup:
-
Potential Window: Set a potential window that encompasses the oxidation and reduction peaks of PPy. A typical range is -0.8 V to +0.9 V vs. SCE.[6]
-
Scan Rate: Start with a moderate scan rate, such as 50 mV/s.[6]
-
Number of Cycles: Set for at least 10-20 cycles to observe the stability and evolution of the film.
-
-
Measurement: Initiate the CV scan. The potentiostat will sweep the potential between the set limits and record the resulting current.
-
Data Analysis:
-
Plot current (I) vs. potential (E).
-
Identify the anodic (oxidation) and cathodic (reduction) peaks. The presence of these peaks confirms the electroactivity of the film.[6]
-
Observe the change in peak current and peak separation over multiple cycles. A stable film will show minimal changes.
-
Caption: Setup for Cyclic Voltammetry (CV) analysis.
Spectroscopic Characterization: Unveiling Chemical Identity
Spectroscopic methods are indispensable for confirming the chemical composition and structure of the functionalized surface.
X-ray Photoelectron Spectroscopy (XPS)
Causality: XPS is the premier technique for quantitative elemental and chemical state analysis of the top 5-10 nm of a surface.[7] This makes it exceptionally powerful for verifying the successful deposition of the pyrrole-containing film, identifying the chemical nature of the nitrogen (verifying the integrity of the pyrrole ring), and detecting dopant anions or surface functional groups.[8][9]
Protocol: XPS Analysis of a PPy Film
-
Sample Preparation:
-
Cut a representative sample of the functionalized surface (typically ~1 cm x 1 cm).
-
Ensure the sample is completely dry to be compatible with the high vacuum (<10⁻⁸ mbar) of the XPS system.[7]
-
Mount the sample on the XPS sample holder using compatible double-sided tape or clips. Avoid surface contamination.
-
-
Instrument Setup:
-
Data Acquisition:
-
Survey Scan: Perform a wide-range scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed scans over specific elemental regions of interest (e.g., C 1s, N 1s, O 1s, and any expected dopant elements).
-
-
Data Analysis:
-
Calibration: Calibrate the binding energy scale by setting the main C 1s peak (adventitious carbon or C-C/C-H bonds in the polymer) to 284.8-285.0 eV.[11]
-
Peak Fitting: Deconvolute the high-resolution spectra to identify different chemical states. For example, the N 1s spectrum can distinguish between the nitrogen in the pyrrole ring (~400 eV) and other potential nitrogen species.[12]
-
| Element | Binding Energy (eV) | Assignment in Polypyrrole |
| C 1s | ~284.8 | C-C, C-H (backbone) |
| ~286.3 | C-N, C-O | |
| ~288.1 | C=O (amide-type carbon)[13] | |
| N 1s | ~399.8 - 400.5 | Neutral Nitrogen (-NH-) in pyrrole ring[12][13] |
| ~401.5 - 402.5 | Positively charged Nitrogen (polaron/bipolaron) | |
| O 1s | ~532.0 | C=O (carbonyl) |
| ~533.5 | C-O |
Table 1: Typical XPS binding energies for elements in pyrrole-functionalized surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR identifies the specific chemical bonds present in the film by measuring the absorption of infrared radiation. It is a powerful, non-destructive method to confirm the polymerization of pyrrole and the successful incorporation of specific functional groups.[1][8][14] The Attenuated Total Reflectance (ATR) accessory is particularly suited for surface analysis.
Protocol: ATR-FTIR of a PPy Film
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.
-
Sample Measurement:
-
Place the pyrrole-functionalized surface face-down onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment in Polypyrrole |
| ~3120 | N-H stretching |
| ~1530-1560 | C=C stretching (pyrrole ring) |
| ~1410-1470 | C-N stretching (pyrrole ring)[1] |
| ~1170-1200 | C-H in-plane bending[1] |
| ~1040-1090 | N-C stretching or =C-H in-plane vibration[1][14] |
| ~910 | C-H out-of-plane bending |
Table 2: Characteristic FTIR absorption bands for polypyrrole.[1][15][16]
Microscopic Characterization: Visualizing Surface Topography
Microscopy techniques provide direct visual evidence of the surface morphology, uniformity, and nanoscale features, which are critical for applications involving cell-surface interactions or sensor design.
Scanning Electron Microscopy (SEM)
Causality: SEM is used to obtain high-magnification images of the surface morphology over large areas. It is excellent for visualizing the characteristic globular or cauliflower-like structures of PPy and for identifying larger-scale defects like cracks or delamination.[1][17][18]
Protocol: SEM Imaging of a PPy Film
-
Sample Preparation: Mount a small, dry sample onto an SEM stub using conductive carbon tape.
-
Conductive Coating: (Critical Step) Since polymers are generally non-conductive, the sample must be sputter-coated with a thin layer (~5-10 nm) of a conductive material (e.g., gold, platinum) to prevent electron beam charging, which would otherwise distort the image.[1]
-
Imaging:
-
Load the sample into the SEM chamber.
-
Apply an appropriate acceleration voltage (e.g., 5-15 kV). A lower voltage is often preferred for polymers to minimize beam damage.
-
Focus the electron beam and capture images at various magnifications to assess both overall uniformity and fine structural details.
-
Atomic Force Microscopy (AFM)
Causality: AFM provides true three-dimensional topographical information at the nanoscale, surpassing SEM in vertical resolution.[19] It is the ideal technique for quantifying surface roughness (e.g., Root Mean Square, RMS roughness) and visualizing the fine details of the polymer globules.[20][21] Tapping mode AFM is preferred for soft polymer surfaces as it minimizes lateral forces that could damage the sample.[22][23]
Protocol: Tapping Mode AFM of a PPy Film
-
Sample Preparation:
-
The PPy film should be on a very flat substrate (e.g., silicon wafer, mica).
-
Mount the substrate onto an AFM sample puck using adhesive.
-
-
Instrument Setup:
-
Install an appropriate AFM cantilever (a standard silicon tip is often suitable).
-
Engage the tip onto the surface in tapping mode. The cantilever is oscillated near its resonance frequency, and it "taps" the surface as it scans.
-
-
Imaging:
-
Data Analysis: Use the instrument's software to flatten the image and perform quantitative analysis, such as measuring the average surface roughness (Ra) or RMS roughness (Rq).
Surface Wettability Characterization
The interaction of the functionalized surface with an aqueous environment is paramount for nearly all biological and many chemical sensing applications.
Technique: Contact Angle Goniometry
Causality: This technique provides a quantitative measure of surface wettability (hydrophilicity vs. hydrophobicity) by measuring the angle a liquid droplet forms with the surface.[24][25] A hydrophilic surface (low contact angle) is often desired for biocompatibility, while a hydrophobic surface (high contact angle) may be required for other applications. The contact angle is directly related to the surface energy.[26][27]
Protocol: Sessile Drop Contact Angle Measurement
-
Instrument and Sample Setup:
-
Place the PPy-functionalized substrate on the goniometer stage.
-
Use the built-in level to ensure the stage is perfectly horizontal.[28]
-
Fill the syringe with high-purity deionized water.
-
-
Droplet Deposition and Measurement:
-
Carefully lower the syringe until it is just above the surface.
-
Dispense a single droplet of a standardized volume (e.g., 3-5 µL) onto the surface.[29]
-
Use the camera and software to capture a high-resolution side-profile image of the droplet.
-
-
Data Analysis:
-
The software analyzes the captured image. The user defines the baseline of the droplet at the solid-liquid interface.
-
The software then calculates the angle between the tangent of the droplet and the baseline. This is the static contact angle.[28][29]
-
Self-Validation: Perform measurements on at least three different spots on the surface and average the results to ensure statistical reliability.
-
| Water Contact Angle (θ) | Surface Property | Implication |
| θ < 90° | Hydrophilic | High surface energy, good wettability. PPy films are typically hydrophilic.[30] |
| 90° < θ < 150° | Hydrophobic | Low surface energy, poor wettability. |
| θ > 150° | Superhydrophobic | Very low surface energy, water-repellent. |
Table 3: Interpretation of water contact angle measurements.[25]
Caption: Principle of the sessile drop method for measuring the static contact angle (θ).
References
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Yeu, T., & Yin, K. M. (1991). Electrochemical Characterization of Electronically Conductive Polypyrrole on Cyclic Voltammograms. Journal of the Electrochemical Society, 138(10), 2869-2877. Available at: [Link]
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Hassan, A. A., & Salih, K. A. M. (2015). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica, 7(10), 214-221. Available at: [Link]
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Fernandes, J. C. S., & Ferreira, M. G. S. (2008). Electrodeposition and characterization of polypyrrole films on aluminium alloy 6061-T6. Electrochimica Acta, 53(14), 4754–4763. Available at: [Link]
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Grzeszczuk, M., & Ozsakarya, R. (2014). Surface morphology and corresponding electrochemistry of polypyrrole films electrodeposited using a water miscible ionic liquid. RSC Advances, 4(51), 26978-26987. Available at: [Link]
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Li, Y., et al. (2018). Electrochemical Impedance of Polypyrrole Films under Different Conditions. Journal of Nanoscience and Nanotechnology, 18(1), 1-7. Available at: [Link]
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Gaikwad, G. G., et al. (2012). Characterization of Conducting Polymer Composite Film Polypyrrole and Polyethylene Oxide. Research Journal of Chemical Sciences, 2(10), 28-31. Available at: [Link]
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Contact Angle Goniometer 101: Guide to Measuring Contact Angle. (2024, January 15). Brighton Science. Retrieved February 15, 2024, from [Link]
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Chougule, M. A., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Soft Nanoscience Letters, 1(1), 6-10. Available at: [Link]
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Stancu, A., et al. (2012). CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE. Revue Roumaine de Chimie, 57(7-8), 729-735. Available at: [Link]
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ATR-FTIR spectra of pure pyrrole before polymerization (a),... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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Cetiner, S., et al. (2010). Polymerization of pyrrole derivatives on polyacrylonitrile matrix, FTIR-ATR and dielectric spectroscopic characterization of composite thin films. Synthetic Metals, 160(11-12), 1189-1196. Available at: [Link]
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Influence of the pyrrole concentration on the surface morphology... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (2020). International Journal of Engineering Research & Technology, 9(7). Available at: [Link]
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Goniometer Contact Angle Measurement Work Instructions. (n.d.). University of Arizona NMFC. Retrieved February 15, 2024, from [Link]
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Delamar, M. (1994). XPS Studies of Polymers. Polimery, 39(5), 280-286. Available at: [Link]
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Contact Angle Goniometer Quick User's Guide v4.1. (2018, November 6). MMRC. Retrieved February 15, 2024, from [Link]
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The contact angles of PPy and PPy–MWCNT. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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XPS spectra of the N-succinimidyl ester pyrrole... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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How to do a contact angle measurement (Quickstart guide). (2022, February 7). YouTube. Retrieved February 15, 2024, from [Link]
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Yahaya, A. (2022). Comparative AFM studies on the morphology of conducting polymers/DNA templated nanowires. Journal of Materials & Environmental Sustainability Research, 2(1). Available at: [Link]
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Tarcha, P. J., et al. (2003). Carboxylated Polypyrrole Latex: Surface Analysis by XPS. Surface Science Spectra, 10(1), 24-33. Available at: [Link]
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XPS spectrum of pyrrole treated paper... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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Dong, H., et al. (2009). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. ACS Applied Materials & Interfaces, 1(7), 1456-1464. Available at: [Link]
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Crljen, Ž., & Lazić, P. (2006). Pyrrole (C4H4NH) and Polypyrrole Functionalized Silicon Surfaces Calculated from First Principles. Surface Review and Letters, 13(02n03), 327-331. Available at: [Link]
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Pyrrole was N-functionalized with solid carbon dioxide... (2021, July 13). ACS Publications. Retrieved February 15, 2024, from [Link]
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Moriggi, F., et al. (2022). Chemical functionalization of graphene surface with pyrrole compounds. Modeling of supramolecular interactions. IRIS . Available at: [Link]
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Kang, E. T., et al. (1988). XPS Studies of Some Chemically Synthesized Polypyrrole–Organic Acceptor Complexes. Polymer Journal, 20(10), 845-850. Available at: [Link]
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Mathieu, H. J. (2000). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Vacuum, 59(2-3), 484-492. Available at: [Link]
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High-resolution XPS spectra of the polypyrrole coatings... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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XPS Analysis of Surface Modified Polymers. (2020, April 13). EAG Laboratories. Retrieved February 15, 2024, from [Link]
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Foroughi, J., et al. (n.d.). In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. E-Journal of Chemistry. Available at: [Link]
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How To Prepare Polymer Samples For Atomic Force Microscopy — Techniques. (2025, September 19). Retrieved February 15, 2024, from [Link]
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Yeu, T., & Yin, K. M. (1991). Electrochemical Characterization of Electronically Conductive Polypyrrole on Cyclic Voltammograms. Scholar Commons - University of South Carolina. Available at: [Link]
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͑ a, top ͒ AFM image of the surface morphology of a ppy film... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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Cacialli, F., et al. (1999). Atomic force microscopy phase imaging of conductive polymer blends with ultralow percolation threshold. Applied Physics Letters, 75(10), 1469-1471. Available at: [Link]
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Practical guides for x-ray photoelectron spectroscopy: Analysis of polymers. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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AFM images of the surface morphology and profile... (n.d.). International Journal of Minerals, Metallurgy and Materials. Retrieved February 15, 2024, from [Link]
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Ehrmann, A., & Riesch, C. (2022). Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. Polymers, 14(6), 1222. Available at: [Link]
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Zhang, X., et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available at: [Link]
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Chehimi, M. M., et al. (1995). Characterization of polymer surface sites with contact angles of test solutions. 1. Phenol and iodine adsorption from methylene iodide onto PMMA films. Langmuir, 11(8), 2924-2930. Available at: [Link]
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Electrochemical Deposition of Polypyrrole on Disposable Electrochemical Printed Chips. (n.d.). De La Salle University. Retrieved February 15, 2024, from [Link]
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Recent Progress on the Characterization of Polymer Crystallization by Atomic Force Microscopy. (2025, October 5). MDPI. Retrieved February 15, 2024, from [Link]
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Sample handling, preparation and mounting for XPS and other surface analytical techniques. (2020, September 11). MMRC. Retrieved February 15, 2024, from [Link]
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a, b Surface contact angle measurement for different polymers... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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Bogdanova, Y. G., et al. (n.d.). CONTACT ANGLE MEASUREMENTS IN STUDY OF POLYMERS FOR CREATION OF MATERIALS. Retrieved February 15, 2024, from [Link]
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Atomic Force Microscopy. (n.d.). Penn State Materials Research Institute. Retrieved February 15, 2024, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
Welcome to the technical support center for the purification of "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this N-substituted pyrrole derivative.
Introduction to the Purification Challenge
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is most commonly achieved through the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, 3-aminopropan-1-ol.[4] While the Paal-Knorr synthesis is a robust method, the purification of the resulting product can present several challenges.[5][6][7] These can range from the presence of unreacted starting materials and catalyst residues to the formation of byproducts and colored impurities. This guide will provide a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Issue 1: My crude product is a dark, oily, or tarry substance.
-
Question: After the reaction, I'm left with a dark, viscous oil that is difficult to handle and purify. What causes this and how can I fix it?
-
Answer: The formation of dark, tarry materials in Paal-Knorr syntheses is a common issue, often indicative of polymerization of the starting materials or the pyrrole product itself.[5][7] This is typically exacerbated by high reaction temperatures or strongly acidic conditions.[7] The pyrrole ring, being electron-rich, can be susceptible to acid-catalyzed polymerization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid unnecessary heating.[6][7]
-
Use a Milder Catalyst: If using a strong acid catalyst, consider switching to a weaker Brønsted acid (e.g., acetic acid) or a Lewis acid.[5][7] In some instances, the reaction can proceed under neutral conditions, which would significantly reduce polymerization.[4]
-
Initial Work-up: Before attempting column chromatography, it's beneficial to perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. This is followed by a wash with brine to remove excess water.
-
Issue 2: I'm observing a significant byproduct in my TLC/NMR analysis.
-
Question: My analysis shows a major byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
-
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[5][7] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound (2,5-hexanedione) before it can react with the amine.[5]
Strategies to Minimize Furan Formation:
-
Control Acidity: Maintain a pH above 3. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[4][5]
-
Use an Excess of the Amine: Employing a slight excess (1.1-1.2 equivalents) of 3-aminopropan-1-ol can shift the equilibrium towards the formation of the desired pyrrole.[5]
-
Reaction Conditions: As with polymerization, lower reaction temperatures can sometimes favor the desired reaction pathway.
-
Issue 3: My compound is streaking or not moving from the baseline during silica gel column chromatography.
-
Question: I'm having trouble with column chromatography. My product either streaks badly or remains at the top of the column. What's happening?
-
Answer: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is a polar molecule due to the presence of the hydroxyl group and the nitrogen atom in the pyrrole ring. This high polarity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking or irreversible adsorption.[8][9]
Solutions for Effective Chromatographic Purification:
-
Mobile Phase Modification: To mitigate streaking of basic nitrogen-containing compounds on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent system.[8] This will neutralize the acidic sites on the silica.
-
Choosing the Right Eluent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small amount of methanol).[10] For highly polar compounds, a system like dichloromethane/methanol may be necessary.[8][11]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying amines.[8][11] Reversed-phase chromatography on a C18 column is also an excellent option for polar compounds.[8][12]
-
Issue 4: My purified product is still colored (yellow/brown).
-
Question: Even after column chromatography, my product has a persistent color. Is this an impurity?
-
Answer: Pyrrole and its derivatives are known to be sensitive to air and light and can often develop color upon standing due to oxidation or the formation of trace polymeric impurities.[13] While a slight coloration might not always indicate significant impurity, it is best to minimize it.
Decolorization and Storage:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter through a pad of Celite to remove the charcoal. This can effectively remove colored impurities.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent final purification step that can yield a highly pure, crystalline product.[14]
-
Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial in a refrigerator or freezer to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol?
A1: Due to the presence of the hydroxyl group, this compound is expected to be quite polar. It will likely have a low Rf value on TLC in non-polar solvent systems like hexane/ethyl acetate and will require a more polar mobile phase for elution during column chromatography.[9][15]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: The most common method is to collect small fractions of the eluent and analyze them by Thin Layer Chromatography (TLC).[10] Spot each fraction on a TLC plate and elute with an appropriate solvent system. Fractions containing the pure product can then be combined.
Q3: Is recrystallization a viable purification method for this compound?
A3: If your compound is a solid at room temperature or can be solidified, recrystallization is a highly effective method for achieving high purity.[14] The choice of solvent is critical and can be determined by testing the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Q4: What are the typical starting materials and the reaction mechanism for the synthesis?
A4: The synthesis is a Paal-Knorr pyrrole synthesis.[1][2] The starting materials are 2,5-hexanedione and 3-aminopropan-1-ol. The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the diketone to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, and subsequent dehydration steps lead to the aromatic pyrrole ring.[2][4][5]
Experimental Protocols
Protocol 1: General Work-up Procedure
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any acid catalyst.
-
Wash the organic layer with water (1 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble materials, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
Elution: Begin eluting with a relatively non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and then 3:7 hexane:ethyl acetate). A final flush with a small percentage of methanol in ethyl acetate may be necessary to elute the highly polar product.[10][15]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Visualizations
Diagram 1: Purification Workflow
Caption: Workflow for the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting logic for common purification issues.
Quantitative Data Summary
| Parameter | Typical Starting Materials | Potential Impurities | Recommended Purification Technique |
| Value | 2,5-Hexanedione, 3-Aminopropan-1-ol | Unreacted starting materials, 2,5-dimethylfuran, polymeric byproducts | Column Chromatography (Silica or Alumina), Recrystallization |
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
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YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
- Google Patents.
-
ACS Publications. Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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U.S. Environmental Protection Agency. 3-(1H-Pyrrol-1-yl)propan-1-ol Properties. [Link]
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Sabinet. One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/Na2CO3 system. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
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Chemistry LibreTexts. B. Column Chromatography. [Link]
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CONICET. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
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PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
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University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]
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U.S. Environmental Protection Agency. 3-(1H-Pyrrol-2-yl)propan-1-ol Properties. [Link]
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ScienceDirect. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. [Link]
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National Center for Biotechnology Information. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
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PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. [Link]
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PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]
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PrepChem.com. Synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-phenyl]-propanoic acid. [Link]
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National Center for Biotechnology Information. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes. [Link]
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
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ACS Publications. Intermediates in the Paal-Knorr synthesis of pyrroles. [Link]
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Wikipedia. Hexane-2,5-dione. [Link]
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CORE. FACILE SYNTHESIS OF 2,3-DISUBSTITUTED PYRROLES FROM 2- SUBSTITUTED 1-PYRROLINES Yurie Fujiwara. [Link]
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MDPI. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
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Chemistry Stack Exchange. What is the mechanism of the reaction between hexane-2,5-dione and nitrous acid?. [Link]
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National Center for Biotechnology Information. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]
- Google Patents. Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
-
ResearchGate. Synthesis of O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(2-methoxyethyl)polypropylene glycol (Pyrrole polypropylene glycol, PPGP). [Link]
-
ResearchGate. Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product, as described in the literature. [Link]
-
National Center for Biotechnology Information. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
-
Royal Society of Chemistry. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [Link]
-
ChemSynthesis. 2-(1H-pyrrol-3-yl)-2-propanol. [Link]
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Stability issues of "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" under different conditions
Welcome to the technical support center for "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol under various conditions.
Q1: My compound is rapidly degrading in an aqueous solution. What is the optimal pH for storage and experimental work?
A1: This is a common issue observed with N-substituted pyrrole derivatives. The hydrolytic stability of this class of compounds is highly pH-dependent. Based on studies of similar pyrrole structures, the molecule is expected to be most stable in neutral conditions, while showing significant lability in both acidic and alkaline environments.[1][2]
-
Causality: The pyrrole ring, while aromatic, is electron-rich and can be susceptible to acid-catalyzed hydrolysis or base-mediated degradation pathways. For instance, studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives showed extreme instability in alkaline mediums (pH 9.0) and lability in acidic mediums (pH 2.0), while remaining stable at neutral pH.[1][2][3] The propanol side chain is generally stable against hydrolysis, but the primary point of failure under these conditions is likely the N-substituted pyrrole core.
Recommendations:
-
Storage: For short-term storage in solution, use a neutral buffer (pH 7.0-7.4).
-
Experiments: If your experiment requires acidic or basic conditions, be aware of potential degradation. Run control experiments to quantify the rate of degradation and consider that observed effects may be due to degradants. Minimize the time the compound is exposed to non-neutral pH.
Table 1: Summary of Expected pH Stability Based on Related Pyrrole Compounds
| pH Range | Condition | Expected Stability | Primary Concern |
| 1-4 | Acidic | Labile / Unstable | Hydrolysis of the pyrrole moiety.[1][2] |
| 4-6 | Mildly Acidic | Moderate Stability | Potential for slow degradation over time. |
| 6-8 | Neutral | Stable | Optimal range for storage and handling. [1][2] |
| 8-10 | Mildly Alkaline | Labile | Degradation likely, rate increases with pH. |
| >10 | Strongly Alkaline | Extremely Unstable | Rapid degradation of the pyrrole ring.[1][3] |
Q2: I am observing the formation of new, unexpected impurities in my sample, especially when it's exposed to air or certain reagents. Could this be oxidation?
A2: Yes, oxidation is a highly probable degradation pathway for this molecule. The 2,5-dimethyl-1H-pyrrole ring is an electron-rich heterocyclic system, making it susceptible to oxidation.[4] This can be initiated by atmospheric oxygen (autooxidation), especially in the presence of light or metal ions, or by oxidizing reagents used in your experiments.[1][5]
-
Causality: The pyrrole ring can be oxidized to form various products, potentially including N-oxides or ring-opened species.[4][5] The propan-1-ol side chain is also a potential site for oxidation, which would typically yield an aldehyde (3-(2,5-dimethyl-1H-pyrrol-1-yl)propanal) and subsequently a carboxylic acid (3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid).[6] Studies on similar compounds have confirmed sensitivity to oxidizing agents like hydrogen peroxide (H₂O₂).[1]
Recommendations:
-
Inert Atmosphere: When working with the compound in solution for extended periods, degas the solvent and work under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For long-term storage or formulation work, consider the addition of antioxidants, such as BHT (butylated hydroxytoluene) or tocopherol, after verifying their compatibility with your system.
-
Reagent Purity: Ensure that solvents and reagents are free from peroxide impurities, which can initiate oxidative degradation.
Q3: The purity of my sample seems to decrease after being left on the lab bench, even when stored as a solid or in a clear vial. Is it light-sensitive?
A3: High sensitivity to light is a well-documented characteristic of pyrrole-containing compounds.[1][7][8] Therefore, it is almost certain that 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol is photolabile.
-
Causality: Aromatic heterocyclic systems like pyrrole can absorb UV and, in some cases, visible light.[9][10] This absorption can excite the molecule to a higher energy state, leading to photochemical reactions. These can include direct photodegradation or indirect reactions with species like singlet oxygen.[7][8] The ultimate result can be complex, often involving the breaking of the pyrrole ring.[1]
Recommendations:
-
Storage: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Handling: Minimize exposure to ambient light during weighing and preparation of solutions. Work in a dimly lit area or use yellow light if possible.
-
Photostability Testing: If the compound is intended for a final product that will be exposed to light, specific photostability testing according to ICH guidelines is essential.[11]
Q4: I need to heat my compound for an experiment. What is its approximate thermal stability limit?
A4: While many pyrrole derivatives exhibit good thermal stability, elevated temperatures can still pose a risk.[12][13] The stability is a function of both the pyrrole core and the aliphatic alcohol side chain.
-
Causality: At high temperatures, the aliphatic alcohol side chain can undergo dehydration or decomposition.[14] While the N-substituted pyrrole ring itself might be robust, the overall molecule's stability will be limited by its weakest bonds. For long-chain alcohols, thermal decomposition can begin at temperatures above 200 °C, but this is highly dependent on the specific structure and presence of catalysts.[14][15] For long-term stability, it is crucial to avoid elevated temperatures.
Recommendations:
-
Storage: Store the compound at controlled room temperature or refrigerated (2-8 °C) to minimize any potential for long-term thermal degradation. Avoid high-heat environments.
-
Experimental Conditions: If heating is necessary, perform preliminary short-term experiments to assess stability at the target temperature. We advise keeping temperatures below 60°C for solution-based experiments unless higher temperatures are proven to be non-degradative for the required duration.
Troubleshooting Guide: Identifying Degradation Pathways
Q: I'm observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine the source of the degradation?
A: Unexpected peaks are almost certainly degradation products. To identify the cause, a systematic approach known as a forced degradation study is the most effective method.[16] This involves intentionally stressing the sample under various conditions to see which one(s) reproduce the unknown peaks. The workflow below outlines this process.
Caption: Troubleshooting workflow for identifying the source of degradation.
Key Experimental Protocol: Forced Degradation Study
This protocol is a foundational experiment to determine the intrinsic stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol. It should be performed during method development for stability-indicating assays.[11][16]
Objective: To generate potential degradation products and identify the conditions under which the compound is unstable.
Materials:
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV/DAD or LC-MS system
-
Calibrated pH meter
-
Photostability chamber (or a light source with controlled UV/Vis output)
-
Oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions (run each in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is seen, heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours (base degradation is often faster).[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation:
-
Solid State: Store the solid powder at 60°C for 48 hours.
-
Solution State: Store 2 mL of the stock solution at 60°C for 48 hours.
-
-
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Also, expose a control sample protected from light.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including an unstressed control sample from the stock solution) to a suitable final concentration for HPLC analysis.
-
Analyze all samples using a suitable HPLC method (e.g., a gradient C18 column with a mobile phase of water and acetonitrile, with detection at the λmax of the compound).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Identify and quantify the major degradation products formed under each condition.
-
Calculate the percentage of degradation.
-
This data will reveal the compound's susceptibility to hydrolysis, oxidation, heat, and light, and validate that your analytical method can separate the parent compound from its degradants.
-
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]
-
Exploring the photodegradation of pyrroles – Environmental Chemistry. ETH Zurich. Available from: [Link]
-
Exploring the photodegradation of pyrroles. Kristopher McNeill's Group Website. Available from: [Link]
-
Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available from: [Link]
-
Controlling the Photostability of Pyrrole with Optical Nanocavities. PubMed Central (PMC). Available from: [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. Available from: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. Available from: [Link]
-
Photochemistry of pyrrole: Time-dependent quantum wave-packet description of the dynamics at the π1σ*-S conical intersections. The Journal of Chemical Physics. Available from: [Link]
-
Oxidative Degradation. Royal Society of Chemistry. Available from: [Link]
-
Temperature-dependence of spreading monolayers of aliphatic alcohols at the water/air interface. ResearchGate. Available from: [Link]
-
Research of Thermal Stability of Water Mixtures of Aliphatic Alcohols. ResearchGate. Available from: [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. Available from: [Link]
-
The Oxidation of Pyrrole. ResearchGate. Available from: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]
-
Anthryl-Substituted Heterocycles as Acid-Sensitive Fluorescence Probes. ACS Publications. Available from: [Link]
-
Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. PubMed Central (PMC). Available from: [Link]
-
Sensoric properties of aromatic and heterocyclic compounds with conjugated bonds. ResearchGate. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central (PMC). Available from: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Available from: [Link]
-
Alkyl-Chain-Length and Temperature Dependencies of Sensor Responses to Aliphatic Alcohols in Nanostructured Pt-Based Sensors. ACS Applied Nano Materials. Available from: [Link]
-
Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Publishing. Available from: [Link]
-
Heats of combustion and of formation of the normal aliphatic alcohols in the gaseous and liquid states, and the energies of their atomic linkages. NIST. Available from: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]
-
Sensoric properties of aromatic and heterocyclic compounds with conjugated bonds. Materials Science-Poland. Available from: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PubMed Central (PMC). Available from: [Link]
-
The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. MDPI. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00400K [pubs.rsc.org]
- 7. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 8. mcneill-group.org [mcneill-group.org]
- 9. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ajpsonline.com [ajpsonline.com]
Troubleshooting guide for incomplete reactions in pyrrole synthesis
Pyrrole Synthesis Troubleshooting Center
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with incomplete reactions during the synthesis of pyrroles and their derivatives. Instead of a generic protocol, we will address specific, frequently encountered issues in a question-and-answer format, providing not just the solution but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs): Troubleshooting Incomplete Reactions
Category 1: Starting Material and Reagent Integrity
Question 1: My Paal-Knorr reaction is sluggish or incomplete, and I suspect an issue with my 1,4-dicarbonyl compound. What should I check?
This is a very common issue that often traces back to the stability and purity of the dicarbonyl starting material.
-
The Problem of Enolization and Cyclization: 1,4-dicarbonyl compounds, especially symmetrical ones, can exist in equilibrium with their cyclic hemiacetal or enol forms. This equilibrium removes the active carbonyl species from the reaction pathway. The stability of the cyclic form can be surprisingly high, effectively lowering the concentration of the required linear starting material.
-
Troubleshooting Steps & Causality:
-
Verify Purity: Before starting, run a quick ¹H NMR or GC-MS of your dicarbonyl compound. The presence of unexpected peaks may indicate significant enolization or degradation.
-
Acid/Base Treatment: Sometimes, a gentle wash with a very dilute, weak acid or base (depending on the compound's stability) followed by drying can help break up oligomeric or hydrated forms.
-
Fresh is Best: If the dicarbonyl compound has been stored for a long time, consider resynthesizing or repurifying it via distillation or recrystallization immediately before use. Its reactivity can decrease significantly upon storage.
-
Question 2: I'm performing a Knorr pyrrole synthesis, but my yields are consistently low. Could my α-amino ketone be the problem?
Absolutely. The instability of α-amino ketones is a well-documented challenge in Knorr synthesis and its variations.
-
The Self-Condensation Issue: α-amino ketones are highly prone to self-condensation, forming stable dihydropyrazines. This side reaction is bimolecular and thus highly concentration-dependent. It directly consumes your limiting reagent, leading to a significant drop in the yield of the desired pyrrole.
-
Troubleshooting Steps & Causality:
-
In Situ Generation: The most effective strategy is to generate the α-amino ketone in situ. This is typically achieved by reducing an α-azido ketone or an α-oximino ketone in the presence of the active methylene compound (e.g., ethyl acetoacetate). This ensures the concentration of the free amino ketone is always low, favoring the desired reaction over self-condensation.
-
Use the Hydrochloride Salt: If you must isolate the α-amino ketone, storing and handling it as its hydrochloride salt significantly improves stability by protonating the reactive amine, preventing it from participating in condensation reactions. The free amine is then liberated in situ at the start of the reaction by adding a mild base.
-
Category 2: Reaction Conditions and Catalysis
Question 3: My reaction seems to stall. How does temperature selection impact the Paal-Knorr and Hantzsch syntheses, and what are the signs of a suboptimal temperature?
Temperature is a critical parameter that controls the rate of multiple competing equilibria and reaction steps.
-
Causality of Temperature Effects:
-
Paal-Knorr: The key step is the intramolecular cyclization of an intermediate formed from the dicarbonyl and the amine, followed by dehydration. Insufficient temperature leads to a slow cyclization/dehydration step, causing the reaction to stall. Conversely, excessively high temperatures can lead to side reactions and decomposition, particularly of sensitive functional groups on the starting materials.
-
Hantzsch Synthesis: This reaction involves the condensation of an α-haloketone with a β-ketoester and an amine. While initial steps may proceed at lower temperatures, the final cyclization and aromatization often require heating to overcome the activation energy barrier.
-
-
Troubleshooting & Optimization:
-
Stepwise Temperature Gradient: For sensitive substrates, consider a stepwise heating profile. Start at a moderate temperature (e.g., 60-80 °C) to allow for the initial condensation, then slowly increase the temperature (e.g., to 100-120 °C or reflux) to drive the final, more energy-intensive cyclization and dehydration steps.
-
Monitor by TLC/LC-MS: The best way to diagnose a temperature issue is by monitoring the reaction. If you see the formation of an intermediate that does not convert to the product, it's a clear sign that more thermal energy is needed to overcome the activation barrier for the final step.
-
Question 4: I'm using an acid catalyst (like acetic acid or p-TsOH) in my Paal-Knorr synthesis, but the reaction is incomplete. Should I just add more?
No, simply increasing the amount of catalyst is often counterproductive. The role of the acid is catalytic and multifaceted, and its concentration must be optimized.
-
The Mechanistic Role of the Acid: The acid catalyst has two primary functions:
-
It protonates a carbonyl group, activating it for nucleophilic attack by the amine.
-
It facilitates the final dehydration step of the cyclic intermediate to form the aromatic pyrrole ring.
-
-
Why More is Not Better:
-
Protonation of the Amine: Excess acid will protonate the primary amine starting material, converting it into a non-nucleophilic ammonium salt. This effectively reduces the concentration of the active nucleophile, slowing down or stopping the reaction entirely.
-
Equilibrium Issues: The initial steps are reversible. Overly acidic conditions can shift the equilibrium away from the desired intermediates.
-
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: If you suspect a catalyst issue, perform a small-scale optimization screen. A typical starting point for acetic acid is to use it as the solvent, while for stronger catalysts like p-TsOH, loading is often in the range of 1-10 mol%.
-
Consider a Milder Catalyst: If your substrates are sensitive, a strong acid might be causing degradation. Consider switching from p-TsOH to a weaker acid like acetic acid, or even using a Lewis acid like ZnCl₂ which can coordinate to the carbonyl oxygen without deactivating the amine.
-
Visual Troubleshooting Guide
The following workflow provides a logical path to diagnose and solve incomplete pyrrole synthesis reactions.
Caption: A logical workflow for diagnosing incomplete pyrrole synthesis.
Summary Table: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction Stalls | 1. Suboptimal Temperature: Activation energy for cyclization/dehydration not met. | 1. Increase Temperature: Gently increase heat and monitor by TLC/LC-MS. |
| 2. Reagent Degradation: Unstable starting material (e.g., α-amino ketone) has decomposed. | 2. Use Fresh Reagents: Repurify or synthesize starting materials immediately before use. Consider in situ generation. | |
| Low Yield | 1. Side Reactions: Self-condensation of α-amino ketones or polymerization. | 1. In Situ Generation: Generate the unstable reagent in the reaction mixture to keep its concentration low. |
| 2. Incorrect Stoichiometry: Inaccurate measurement or one reagent is volatile. | 2. Verify Stoichiometry: Carefully re-weigh reagents. If using a volatile amine like ammonia, use a sealed vessel or a large excess. | |
| 3. Suboptimal Catalyst Loading: Too much acid deactivates the amine; too little provides insufficient activation. | 3. Optimize Catalyst: Run small-scale reactions with varying catalyst (e.g., 1%, 5%, 10% mol) to find the sweet spot. | |
| No Reaction | 1. Incorrect Reagents: Wrong starting materials used. | 1. Verify Structures: Confirm the identity and purity of all starting materials via NMR, IR, or MS. |
| 2. Amine is Non-nucleophilic: Excess acid has fully protonated the amine. | 2. Reduce Acid/Add Base: Ensure the reaction medium is not overly acidic. A non-nucleophilic counter-ion may be needed. | |
| 3. Catalyst Inactive: Catalyst has degraded or is poisoned. | 3. Use Fresh Catalyst: Use a fresh bottle of catalyst or recrystallize/activate it as needed. |
Reference Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol provides a robust starting point for the synthesis of a generic 2,5-dimethyl-1-phenylpyrrole. It is designed to be a self-validating system where success in this procedure indicates a high likelihood of success with more complex substrates under similar, optimized conditions.
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.0-1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Reagent Purity Check: Before starting, obtain a ¹H NMR spectrum of the hexane-2,5-dione to ensure it is free from significant impurities or cyclized hemiacetal forms.
-
Flask Setup: To a 100 mL round-bottom flask, add hexane-2,5-dione (e.g., 5.0 g, 43.8 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (e.g., 30 mL). Acetic acid serves as both the solvent and the acid catalyst, maintaining an optimal pH to facilitate the reaction without deactivating the amine nucleophile.
-
Amine Addition: While stirring, add aniline (e.g., 4.1 g, 43.8 mmol) dropwise at room temperature. A slight exothermic reaction may be observed.
-
Reaction Heating: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 118 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product should be significantly less polar than the starting materials. The reaction is complete when the limiting reagent spot has disappeared.
-
Workup: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice water (approx. 200 mL) with stirring.
-
Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
References
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. URL : [Link]
-
Tyrrell, E. (2009). The Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. URL : [Link]
-
Fejes, I., Németh, G., & Kónya, D. (2018). The application of α-azido ketones in the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 14, 2158–2193. URL : [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. URL : [Link]
Removal of unreacted starting materials in "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" synthesis
Technical Support Center: Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
Welcome to the technical support guide for the synthesis and purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
The synthesis of this target molecule is a classic example of the Paal-Knorr pyrrole synthesis, a robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[1][2][3] In this case, 2,5-hexanedione reacts with 3-amino-1-propanol. While the reaction itself is generally efficient, the primary challenge often lies in the post-reaction workup, specifically the separation of the desired product from the unreacted starting materials, which share similar physical properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I need to remove, and why is their separation challenging?
A1: The principal impurities you will encounter are the unreacted starting materials: 2,5-hexanedione and 3-amino-1-propanol . The difficulty in their removal stems from the similarity in their physical properties to each other and, to some extent, to the final product.
-
Boiling Points: Both starting materials have high boiling points that are relatively close to one another, making simple distillation at atmospheric pressure an ineffective separation method.[4][5][6] While the product has a higher boiling point, efficient separation by vacuum distillation requires careful control.
-
Solubility: Both starting materials and the product alcohol are soluble in water and common organic solvents.[4][6][7][8] This broad miscibility complicates purification by simple liquid-liquid extraction without chemical modification.
To effectively design a purification strategy, it is essential to understand the distinct properties of each component.
Data Presentation: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Solubility Profile |
| 2,5-Hexanedione (Starting Material) | C₆H₁₀O₂ | 114.14 | ~191 °C[4][9][10] | Miscible with water, alcohol, ether.[7][9] |
| 3-Amino-1-propanol (Starting Material) | C₃H₉NO | 75.11 | ~188 °C[5][8][] | Miscible with water, alcohol, ether, chloroform.[6][8] |
| 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (Product) | C₉H₁₅NO | 153.22 | >240 °C (estimated)[12] | Soluble in polar organic solvents; moderate water solubility. |
Purification Strategy: A Step-by-Step Guide
The following section details a robust, multi-step purification workflow designed to systematically remove each class of impurity. We begin with a general workflow diagram to provide a high-level overview of the process.
Experimental Protocols: Purification Workflow
Caption: Decision workflow for purifying 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Q2: How do I perform the initial workup and remove the highly polar 3-amino-1-propanol?
A2: The most effective method to selectively remove the basic 3-amino-1-propanol is through an acidic wash during the liquid-liquid extraction phase. The primary amine is basic and will be protonated by a dilute acid to form a water-soluble ammonium salt, which will then partition into the aqueous layer.
Caption: Mechanism of amine removal via acid wash.
Experimental Protocol: Extractive Workup and Acid Wash
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 3-5 times the reaction volume). Add a similar volume of deionized water and shake gently.
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Acidic Wash: To the organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. This step protonates the unreacted 3-amino-1-propanol, pulling it into the aqueous phase.
-
Separation: Drain and discard the acidic aqueous layer. Repeat the 1M HCl wash one more time to ensure complete removal of the amine.
-
Neutralization and Final Washes: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid) and then with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The remaining residue is your crude product, now significantly depleted of 3-amino-1-propanol.
Q3: After the acid wash, what is the best way to remove the unreacted 2,5-hexanedione?
A3: At this stage, the primary remaining impurity is 2,5-hexanedione. Two highly effective methods for its removal are silica gel column chromatography and vacuum distillation. The choice between them depends on the scale of your reaction, the thermal stability of your product, and available equipment.
-
Silica Gel Column Chromatography: This is the preferred method for achieving the highest purity, especially on a small to medium scale (<10 g). It separates compounds based on their polarity. The product, containing a hydroxyl group, is more polar than the diketone starting material and will elute later from the column.
-
Vacuum Distillation: This method is ideal for larger-scale purification (>10 g) and for compounds that are thermally stable. It separates liquids based on differences in boiling points at a reduced pressure. Since the product has a significantly higher boiling point than 2,5-hexanedione, the diketone can be removed as a lower-boiling fraction.
Q4: Can you provide a detailed protocol for purification by column chromatography?
A4: Certainly. Column chromatography offers excellent resolving power for separating the moderately polar product from the less polar 2,5-hexanedione.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane. The amount of silica should be approximately 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting the column with a solvent system of low polarity, such as 9:1 Hexane:Ethyl Acetate.
-
Expert Insight: 2,5-hexanedione will elute first in these early, less polar fractions.
-
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move to 7:3, then 1:1 Hexane:EtOAc). This will begin to move your desired product down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or vanillin) to visualize the spots.
-
Isolation: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
Q5: How can I confirm that the starting materials have been successfully removed?
A5: The purity of your final product should always be validated by analytical techniques.
-
¹H NMR Spectroscopy: This is the most definitive method. In the spectrum of your purified product, you should see the complete disappearance of the characteristic singlet for the methyl protons of 2,5-hexanedione (around 2.19 ppm in CDCl₃) and the multiplets corresponding to the protons of 3-amino-1-propanol.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can confirm the absence of lower molecular weight starting materials and provide a quantitative assessment of purity. The final product should show a single major peak in the gas chromatogram with the correct mass-to-charge ratio in the mass spectrum.
By following this structured purification strategy and validating the results, you can reliably obtain high-purity 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol for your research and development needs.
References
-
PubChem. (n.d.). 2,5-Hexanedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Hexane-2,5-dione. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetonyl acetone 2,5-hexadione. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Stenutz, R. (n.d.). propanolamine. Retrieved from [Link]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]
-
ChemBK. (2022). Hexan-2,5-Dion. Retrieved from [Link]
-
Multichem. (n.d.). 3-Amino-1-propanol Dealer and Distributor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 3-(1H-Pyrrol-1-yl)propan-1-ol Properties. Computational Toxicology Dashboard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 3-(1H-Pyrrol-2-yl)propan-1-ol Properties. Computational Toxicology Dashboard. Retrieved from [Link]
-
Rasool, N., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2679. Retrieved from [Link]
-
Galdeano, C., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Omega. Retrieved from [Link]
-
Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 519. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP). Retrieved from [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 5. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Hexanedione | 110-13-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 12. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Paal-Knorr Pyrrole Synthesis Optimization
[1]
Status: Operational Current Module: Catalyst Selection & Reaction Troubleshooting Lead Scientist: Senior Application Specialist
Diagnostic Workflow: Catalyst Selection Matrix
Start here to identify the optimal catalytic system for your specific substrate profile.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on amine nucleophilicity, steric bulk, and functional group tolerance.
Knowledge Base: Troubleshooting & Optimization (Q&A)
Ticket #001: Low Yield with Sterically Hindered Amines
User Query: "I am reacting 2,5-hexanedione with a bulky aniline derivative (2,6-disubstituted). Standard reflux in acetic acid yields <40% product and significant starting material remains. Increasing temp leads to tar."
Technical Diagnosis: Steric hindrance prevents the initial nucleophilic attack of the amine on the carbonyl carbon.[1] Standard Brønsted acids (like AcOH) protonate the carbonyl, but they can also protonate the amine, reducing its nucleophilicity further. In hindered systems, you need to activate the carbonyl without deactivating the amine.
Solution: Switch to Scandium Triflate [Sc(OTf)₃]
-
Mechanism: Sc(OTf)₃ is a water-tolerant Lewis acid.[2] It coordinates strongly to the carbonyl oxygen, increasing electrophilicity, but does not irreversibly bind the amine. This allows the weak/hindered nucleophile to attack the activated carbonyl.
-
Evidence: Chen et al. demonstrated that 1 mol% Sc(OTf)₃ yields 89-98% pyrrole even with deactivated amines, often under solvent-free conditions [1].
-
Action Plan: See Protocol A below.
Ticket #002: Product Degradation (Acid-Sensitive Substrates)
User Query: "My substrate contains an acid-labile acetal protecting group. The standard HCl or p-TsOH protocols are cleaving my protecting group before the pyrrole forms."
Technical Diagnosis: Traditional Paal-Knorr conditions (pH < 3) are incompatible with acid-sensitive functionalities. You require a catalyst that provides surface acidity or "soft" acidity rather than a bulk aqueous acidic environment.
Solution: Montmorillonite K-10 Clay [3][4]
-
Mechanism: This heterogeneous catalyst acts as a solid acid. The reaction occurs in the pores/surface of the clay. It is efficient enough to drive dehydration but mild enough to preserve acetals, esters, and silyl ethers.
-
Evidence: Banik and others have shown that clay-induced synthesis proceeds at room temperature or mild reflux with excellent functional group tolerance [2].
-
Action Plan: See Protocol B below.
Ticket #003: Furan Byproduct Contamination
User Query: "I am seeing 15-20% of a furan byproduct in my NMR. How do I stop this?"
Technical Diagnosis: Furan formation competes with pyrrole formation. It occurs via the acid-catalyzed cyclization of the 1,4-diketone with itself (intramolecular enol attack) rather than with the amine. This happens when:
-
The amine is non-nucleophilic (reaction with amine is too slow).
-
The acidity is too high (accelerating the furan pathway).
Solution: Iodine (I₂) Catalysis or Solvent-Free Conditions [5]
-
Mechanism: Iodine acts as a mild Lewis acid and a dehydrating agent.[6] It activates the carbonyl for amine attack specifically. Banik et al. reported that iodine catalysis (5-10 mol%) strongly favors pyrrole formation over furan, even with weak amines [3].
-
Action Plan: See Protocol C below.
Standard Operating Procedures (Protocols)
Protocol A: Lewis Acid Catalysis (Sc(OTf)₃)
Best for: Sterically hindered amines, high-value substrates requiring high yield.
-
Setup: In a 10 mL round-bottom flask, mix the 1,4-dicarbonyl (1.0 mmol) and primary amine (1.2 mmol).
-
Catalyst: Add Sc(OTf)₃ (0.01 mmol, 1 mol%).
-
Solvent: This reaction is often best run solvent-free .[1] If solids are not mixing, add a minimum amount of MeCN or EtOH (0.5 mL).
-
Reaction: Stir at room temperature for 1–3 hours. (Monitor via TLC).
-
Workup: Dilute with EtOAc, wash with water (to remove catalyst), dry over Na₂SO₄, and concentrate.
-
Recycling: The aqueous layer containing the catalyst can be concentrated and reused, though fresh catalyst is recommended for critical GMP steps.
Protocol B: Heterogeneous Catalysis (Montmorillonite K-10)
Best for: Acid-sensitive groups, Green Chemistry, simplified workup.
-
Setup: Dissolve 1,4-dicarbonyl (1.0 mmol) and amine (1.0 mmol) in CH₂Cl₂ or EtOH (5 mL).
-
Catalyst: Add Montmorillonite K-10 clay (0.1 g).
-
Reaction: Stir at room temperature (or mild reflux for sluggish substrates) for 2–5 hours.
-
Workup: Filtration only. Filter the mixture through a Celite pad to remove the clay.
-
Purification: Evaporate the solvent. The product is often pure enough for use; otherwise, recrystallize.
Protocol C: Iodine-Catalyzed Synthesis
Best for: Weakly nucleophilic aromatic amines, rapid synthesis.
-
Setup: Mix 1,4-diketone (1 mmol) and amine (1 mmol) in THF (2 mL).
-
Catalyst: Add molecular Iodine (I₂) (10 mol%).
-
Reaction: Stir at room temperature. Reaction is typically complete in <10 minutes for aliphatic amines, or 1–2 hours for aromatic amines.
-
Quench: Add dilute aqueous Na₂S₂O₃ (sodium thiosulfate) to quench the iodine (color changes from dark to clear).
-
Extraction: Extract with diethyl ether or EtOAc.
Comparative Data: Catalyst Efficiency
| Parameter | Sc(OTf)₃ (Lewis Acid) | Montmorillonite K-10 (Clay) | Iodine (I₂) | Acetic Acid (Traditional) |
| Typical Yield | 90–98% | 85–95% | 80–95% | 60–80% |
| Reaction Time | 1–3 Hours | 2–5 Hours | 10 min – 2 Hours | 12–24 Hours |
| Steric Tolerance | High | Moderate | Moderate | Low |
| Acid Sensitivity | High (Safe) | High (Safe) | Moderate | Low (Unsafe) |
| Workup | Extraction | Filtration | Quench + Extraction | Neutralization |
References
-
Chen, J., et al. (2006). Sc(OTf)₃-Catalyzed Paal-Knorr Reaction: A Highly Efficient and Reusable Catalyst for the Synthesis of N-Substituted Pyrroles. Synlett.
-
Banik, B. K., et al. (2004).[7] Simple synthesis of substituted pyrroles. Journal of Organic Chemistry.
-
Banik, B. K., et al. (2003).[5] Microwave-induced organic reaction enhancement chemistry.[8][2] Part 2: Simplified preparation of pyrroles. Tetrahedron Letters.
-
Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr pyrrole synthesis. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Dispersion of Functionalized Carbon Nanotubes in Solvents
Welcome to the technical support center for the dispersion of functionalized carbon nanotubes (f-CNTs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can overcome common challenges and achieve stable, high-quality dispersions.
The Challenge of Dispersion: Why Do f-CNTs Aggregate?
Functionalized carbon nanotubes, despite their enhanced solubility over pristine counterparts, still present dispersion challenges. The primary culprit is the powerful van der Waals forces acting between the nanotubes, causing them to bundle together and resist separation.[1][2][3] Effective dispersion, therefore, relies on overcoming these forces and preventing re-aggregation.[4]
The success of your dispersion is a delicate balance of several factors: the type and degree of functionalization, the choice of solvent, the dispersion method (most commonly sonication), and the use of stabilizing agents.[1] This guide will walk you through optimizing these parameters.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the dispersion of f-CNTs in a question-and-answer format.
Issue 1: My f-CNTs are not dispersing well in the chosen solvent.
Q: I've followed a standard protocol, but my f-CNTs are still clumping together. What could be the issue?
A: This is a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Solvent-f-CNT Mismatch: The principle of "like dissolves like" is paramount. The polarity of your solvent must be compatible with the functional groups on your CNTs.[2] For instance, carboxylated (-COOH) or hydroxylated (-OH) f-CNTs will disperse more readily in polar solvents like water, ethanol, or dimethylformamide (DMF) due to favorable hydrogen bonding.[2][5] Conversely, f-CNTs with less polar functional groups will require organic solvents with lower polarity.[6][7]
-
Insufficient Sonication Energy: Sonication is crucial for breaking up CNT agglomerates.[8][9] However, the key is not just the duration but the total energy delivered to the sample.[8][10] If your sonicator's power is low, you may need to increase the sonication time to achieve the necessary energy input for effective dispersion.[11]
-
Re-aggregation After Sonication: Overcoming the initial van der Waals forces is only half the battle. If the solvent cannot effectively solvate the individual nanotubes, they will quickly re-aggregate once sonication stops.[4] This points back to the importance of solvent compatibility.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Review the properties of your f-CNTs and your chosen solvent. A table of common solvents and their polarity indices can be a helpful reference.
-
Optimize Sonication Parameters: If you suspect insufficient energy, try incrementally increasing the sonication time or power. Be mindful of potential damage to the CNTs with excessive sonication (see Issue 2).
-
Consider a Dispersing Agent: If a suitable solvent alone is not effective, the use of a surfactant or polymer can aid in stabilizing the dispersion.[6][11][12]
Issue 2: My f-CNTs seem to be damaged or shortened after dispersion.
Q: After sonication, I've noticed a decrease in the aspect ratio of my f-CNTs. How can I disperse them without causing damage?
A: This is a critical concern, as the unique properties of CNTs are closely tied to their structure. Excessive sonication can indeed lead to shortening and surface defects.[13][14]
-
Mechanism of Damage: The high-energy environment created by ultrasonic cavitation can induce mechanical stress on the nanotubes, leading to scission.[13][15] This is particularly true for probe sonicators, which deliver a high power density to a localized area.[14][15]
-
Balancing Dispersion and Damage: The goal is to find the "sweet spot" of sonication energy that effectively disperses the CNTs without causing significant damage. This optimal energy is dependent on the type of CNTs and the solvent used.[10]
Troubleshooting Steps:
-
Use a Bath Sonicator: For sensitive applications, a bath sonicator provides a more gentle and uniform energy distribution compared to a probe sonicator, reducing the risk of localized damage.[14]
-
Pulse Sonication: Instead of continuous sonication, employ a pulsed mode (e.g., 30 seconds on, 10 seconds off).[11] This allows for heat dissipation and reduces the overall stress on the nanotubes.
-
Control the Temperature: Sonication generates heat, which can affect both the solvent and the CNTs.[14][15] Using an ice bath to keep the sample cool during sonication is highly recommended.
-
Monitor Sonication Energy: If possible, use a sonicator that allows you to monitor the energy input. This enables a more controlled and reproducible process.[8][10][13]
Issue 3: My f-CNT dispersion is not stable and settles over time.
Q: My dispersion looks good initially, but after a few hours or days, the f-CNTs precipitate out. How can I improve long-term stability?
A: Achieving a stable dispersion is crucial for many applications. Sedimentation indicates that the repulsive forces between the nanotubes are not strong enough to overcome the persistent van der Waals attraction and gravitational forces.[15]
-
Role of Functionalization and Solvation: The density and type of functional groups play a significant role. Higher functionalization generally leads to better stability in compatible solvents.[2] The solvent molecules must form a stable solvation layer around the individual nanotubes to prevent them from getting close enough to re-aggregate.
-
Surfactants and Polymers as Stabilizers: When solvent interaction alone is insufficient, surfactants or polymers can provide steric or electrostatic repulsion.[6][12] Surfactants like sodium dodecylbenzene sulfonate (SDBS) or polymers like polyvinylpyrrolidone (PVP) can adsorb onto the nanotube surface, creating a barrier that prevents re-agglomeration.[8][11]
Troubleshooting Steps:
-
Increase Surfactant/Polymer Concentration: If you are already using a dispersing agent, you may need to optimize its concentration. Insufficient amounts will not provide adequate surface coverage.
-
Experiment with Different Dispersing Agents: The effectiveness of a dispersing agent can be system-dependent. Trying different types of surfactants (anionic, cationic, non-ionic) or polymers may yield better results.
-
Ensure Complete Initial Dispersion: If the initial dispersion is incomplete, larger agglomerates will settle out more quickly. Revisit your sonication protocol to ensure you are starting with the best possible dispersion.
Visualization of the Dispersion Workflow
The following diagram illustrates the key steps and decision points in achieving a stable f-CNT dispersion.
Caption: A workflow diagram for dispersing functionalized carbon nanotubes.
Experimental Protocols
Here are detailed, step-by-step methodologies for common dispersion procedures.
Protocol 1: Basic Sonication-Assisted Dispersion in an Aqueous Solvent
This protocol is suitable for f-CNTs with hydrophilic functional groups like -COOH and -OH.
-
Preparation:
-
Weigh the desired amount of f-CNTs.
-
Measure the required volume of deionized (DI) water or another polar solvent.
-
Add the f-CNTs to the solvent in a suitable container (e.g., a glass vial).
-
-
Dispersion:
-
Place the container in an ice bath to prevent overheating.
-
If using a probe sonicator, immerse the tip into the solution, ensuring it is not touching the sides or bottom of the container.
-
Sonicate in pulsed mode (e.g., 30 seconds on, 10 seconds off) for a total sonication time of 5-15 minutes.[11] The optimal time will depend on the f-CNT concentration and sonicator power.
-
If using a bath sonicator, place the container in the bath and sonicate for 30-60 minutes.
-
-
Evaluation:
-
Visually inspect the dispersion for any visible aggregates. A well-dispersed solution should appear homogeneous and opaque.
-
For a more quantitative assessment, you can use UV-Vis spectroscopy. A higher absorbance at a characteristic wavelength indicates better dispersion.[2]
-
Allow the dispersion to stand for several hours to check for sedimentation.
-
Protocol 2: Dispersion Using a Surfactant
This protocol is recommended when simple sonication in a solvent is insufficient to achieve a stable dispersion.
-
Preparation:
-
Prepare a stock solution of the chosen surfactant (e.g., 1% w/v SDBS in DI water).
-
Weigh the desired amount of f-CNTs.
-
Add the f-CNTs to the surfactant solution.
-
-
Dispersion:
-
Follow the same sonication procedure as in Protocol 1. The presence of the surfactant will aid in the exfoliation of CNT bundles and stabilize the individual nanotubes.[6]
-
-
Post-Dispersion Processing (Optional):
-
For some applications, it may be necessary to remove excess surfactant. This can be achieved through centrifugation and re-dispersion in fresh solvent, or through dialysis.
-
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful dispersion. The following table provides a guide to common solvents and their properties relevant to f-CNT dispersion.
| Solvent | Polarity Index | Hansen Solubility Parameters | Comments |
| Water | 10.2 | High δh | Excellent for highly polar f-CNTs (-COOH, -OH).[2] |
| Ethanol | 5.2 | Balanced δp and δh | Good for moderately polar f-CNTs.[2][16] |
| 2-Propanol (IPA) | 4.3 | Lower polarity than ethanol | Suitable for less polar f-CNTs.[2] |
| Dimethylformamide (DMF) | 6.4 | High δp | Effective for a range of f-CNTs.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Good solvent for pristine CNTs | Can also be effective for some f-CNTs.[4][17] |
| Toluene | 2.4 | High δd | Suitable for non-polar or minimally functionalized CNTs.[2][5] |
| Chloroform | 4.1 | Good for dispersing CNTs in polymers | Can be effective for specific polymer-CNT composites.[5] |
Note: δd = Dispersion, δp = Polar, δh = Hydrogen bonding
Visualization of Dispersion Mechanisms
The following diagram illustrates the different mechanisms by which f-CNTs are stabilized in a solvent.
Caption: Mechanisms of f-CNT dispersion stabilization.
Concluding Remarks
Achieving a stable and high-quality dispersion of functionalized carbon nanotubes is a multi-faceted process that requires careful consideration of the interplay between the f-CNTs, the solvent, and the dispersion method. By understanding the underlying principles and systematically troubleshooting any issues that arise, researchers can unlock the full potential of these remarkable nanomaterials in their applications.
References
-
(PDF) Sonication-assisted dispersion of carbon nanotubes in aqueous solutions of the anionic surfactant SDBS: The role of sonication energy - ResearchGate. Available at: [Link]
-
Dispersion Stability of Carbon Nanotubes and Their Impact on Energy Storage Devices. Available at: [Link]
-
Dispersion State and Damage of Carbon Nanotubes and Carbon Nanofibers by Ultrasonic Dispersion: A Review - PMC. Available at: [Link]
-
A Survey of Functionalized Carbon Nanotubes to better Dispersion - Prime Scholars. Available at: [Link]
-
Dispersion and Functionalization of Carbon Nanotubes. Available at: [Link]
-
Influence of acoustic cavitation on the controlled ultrasonic dispersion of carbon nanotubes. - Surrey Open Research repository. Available at: [Link]
-
Ultrasonic Dispersing of Carbon Nanotubes (CNT) - Hielscher. Available at: [Link]
-
Sonication-assisted dispersion of carbon nanotubes in aqueous solutions of the anionic surfactant SDBS - SciSpace. Available at: [Link]
-
What is the best method of dispersion of carbon nanotubes in water? - ResearchGate. Available at: [Link]
-
Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes - MDPI. Available at: [Link]
-
Non-covalent and reversible functionalization of carbon nanotubes - Beilstein Journals. Available at: [Link]
-
Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - RSC Publishing. Available at: [Link]
-
FUNCTIONALIZATION OF CARBON NANOTUBES BY DIFFERENT BIOMOLECULES FOR STABLE DISPERSION IN WATER - Biotechnologia Acta. Available at: [Link]
-
Rapidly Functionalized, Water-Dispersed Carbon Nanotubes at High Concentration. Available at: [Link]
-
A New Method for Dispersing Pristine Carbon Nanotubes Using Regularly Arranged S-Layer Proteins - MDPI. Available at: [Link]
-
(Co-)solvent selection for single-wall carbon nanotubes: best solvents, acids, superacids and guest–host inclusion complexes - Sílice (CSIC). Available at: [Link]
-
Any practical method to achieve dispersion of carbon nanotubes (single or multiwall) in a liquid or in water which sustains dispersion for some hours at least? | ResearchGate. Available at: [Link]
-
Functionalized Carbon Nanotubes: Emerging Nanomaterials for Enhanced Cancer Diagnosis and Imaging - MDPI. Available at: [Link]
-
Improved Dispersion of Carbon Nanotubes in Polymers at High Concentrations - MDPI. Available at: [Link]
-
Dispersion and functionalization of single-walled carbon nanotubes (SWCNTS) for nanocomposite applications | Matériaux & Techniques. Available at: [Link]
-
Functionalized Carbon Nanotubes: Properties and Applications | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
What is the best method of dispersion of carbon nanotubes in water? - ResearchGate. Available at: [Link]
-
Dispersion of Carbon Nanotubes: Mixing, Sonication, Stabilization, and Composite Properties - MDPI. Available at: [Link]
-
Nanotube Functionalization: Investigation, Methods and Demonstrated Applications - PMC. Available at: [Link]
-
Carbon nanotubes: functionalisation and their application in chemical sensors - RSC Publishing. Available at: [Link]
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- 4. Dispersion of Carbon Nanotubes: Mixing, Sonication, Stabilization, and Composite Properties | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00293G [pubs.rsc.org]
- 7. Nanotube Functionalization: Investigation, Methods and Demonstrated Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. scispace.com [scispace.com]
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- 12. researchgate.net [researchgate.net]
- 13. Dispersion State and Damage of Carbon Nanotubes and Carbon Nanofibers by Ultrasonic Dispersion: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 16. mattech-journal.org [mattech-journal.org]
- 17. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Carbon Black Functionalization: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol vs. Traditional Agents
Introduction: The Imperative of a Modified Carbon Black Surface
Carbon black (CB) is a cornerstone material in modern industry, prized for its roles as a reinforcing agent in polymers, a pigment in inks and coatings, and a conductive additive in batteries and electronics.[1][2] However, the full potential of CB is often constrained by its native surface chemistry. The inherent tendency of CB nanoparticles to agglomerate via strong van der Waals forces can lead to poor dispersion in liquid or polymer matrices, compromising the final properties of the composite material.[3]
Surface functionalization addresses this challenge by altering the surface energy and chemical reactivity of CB.[1][4] This guide provides an in-depth comparison of a novel class of modifiers, exemplified by 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol , against established functionalizing agents. We will explore the underlying mechanisms, comparative performance from experimental data, and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal surface modification strategy.
The Pyrrole Methodology: A Green and Versatile Approach
A promising, sustainable route to carbon black functionalization has emerged through the use of pyrrole compounds (PyCs), such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol. This approach, often referred to as the "pyrrole methodology," leverages the unique reactivity of the pyrrole ring with the sp²-hybridized carbon surface of CB.[5][6]
The synthesis of these pyrrole compounds is itself notable for its efficiency, often involving a solvent-free reaction between a primary amine and 2,5-hexanedione.[7][8] This aligns with the principles of green chemistry, characterized by high atom efficiency and minimal waste.[7]
Mechanism of Functionalization
The functionalization process is typically a solid-state reaction where the pyrrole compound is mixed with carbon black and heated. The proposed mechanism involves a domino reaction where the pyrrole ring forms a covalent bond with the carbon surface.[6] This creates a stable, functionalized surface where the properties are dictated by the second functional group on the pyrrole molecule—in this case, the hydroxyl group of the propanol chain. This "handle" can be tailored to impart specific characteristics, such as hydrophilicity or reactivity towards a polymer matrix.[7]
A key advantage of this method is its ability to tune the surface properties of carbon black, potentially making it compatible with a wide range of environments, from aqueous dispersions to non-polar elastomer composites.[7]
Caption: Pyrrole functionalization workflow.
Established Functionalizing Agents: A Comparative Analysis
To appreciate the novelty of the pyrrole methodology, it is essential to compare it with conventional functionalization agents.
Diazonium Salts
Diazonium salt chemistry represents one of the most versatile and widely studied methods for the covalent modification of carbon surfaces.[9][10]
-
Mechanism: The process relies on the spontaneous reduction of aryl diazonium salts by the carbon black surface. This generates highly reactive aryl radicals that subsequently form stable, covalent C-C bonds with the carbon lattice.[9][11] This method is attractive because it avoids harsh oxidative conditions that could damage the CB substrate.[9]
-
Advantages: This technique offers exceptional flexibility, as a vast array of functional groups can be introduced by simply selecting the appropriate aniline precursor for in-situ diazonium salt generation.[9] The resulting covalent bond is extremely robust.[10]
-
Limitations: The grafting density can sometimes be limited compared to other techniques, and there is a possibility of forming multilayers of poly-aryl films instead of a uniform monolayer.[9]
Caption: Diazonium salt functionalization pathway.
Silane Coupling Agents
Silane coupling agents are the industry standard for improving the performance of silica fillers in rubber composites, particularly for tires.[12] Their application to carbon black is also practiced, though the mechanism is distinct.
-
Mechanism: Silanes, such as bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), are bifunctional molecules.[13] One end, the alkoxysilane group, reacts with surface hydroxyl (-OH) groups on a filler to form a stable siloxane bond. The other end, in this case a tetrasulfide group, can react with unsaturated polymer chains during sulfur vulcanization.[12][14]
-
Advantages: They create a robust chemical bridge between the filler and the polymer matrix, significantly enhancing reinforcement and reducing energy loss (hysteresis).[12][15]
-
Limitations: Pristine carbon black has a relatively low concentration of surface hydroxyl groups compared to silica.[13] Therefore, for silanes to be highly effective on CB, a pre-treatment step such as oxidation is often required to introduce these necessary reactive sites.[16]
Polymer Grafting
Directly grafting polymer chains onto the carbon black surface is a powerful method to ensure compatibility with a polymer matrix.[17][18]
-
Mechanism: This can be achieved via two primary strategies:
-
"Grafting To" : Pre-synthesized polymers with reactive end-groups are attached to the CB surface.[18]
-
"Grafting From" : The CB surface is first modified with an initiator molecule. Monomers are then polymerized directly from these surface sites, growing polymer "brushes" outwards. This is often accomplished using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[18][19]
-
-
Advantages: The "grafting from" approach can achieve a very high grafting density, creating a dense polymer shell that dramatically improves dispersion and interfacial adhesion.[18]
-
Limitations: These are often multi-step, complex syntheses requiring careful control of reaction conditions. The "grafting to" method can suffer from low grafting density as the initial attached polymer chains sterically hinder further attachments.[18]
Caption: "Grafting To" vs. "Grafting From" methods.
Performance Data Summary
The choice of functionalizing agent directly impacts the properties of the final carbon black material and its performance in composites. Recent studies on CB functionalized with a pyrrole diol (serinol pyrrole, SP), a close analog to the topic compound, demonstrate compelling performance in elastomer composites, particularly when used with the silane agent TESPT.
| Functionalizing Agent/System | Key Performance Metrics | Observations & Rationale |
| Pristine Carbon Black | High Payne Effect, High Hysteresis | Strong filler-filler network leads to energy dissipation under strain. Poor interaction with the polymer matrix. |
| CB + Diazonium Salt | Improved Dispersion, Tailorable Surface Energy | Covalent modification breaks up agglomerates and improves solvent/polymer compatibility.[9] |
| CB + Silane (TESPT) | Moderate Improvement | Limited -OH groups on pristine CB surface result in a less effective chemical bridge to the polymer compared to silica.[13][16] |
| CB/SP + TESPT | Lower Payne Effect, Lower Hysteresis, Higher Dynamic Rigidity | The pyrrole functionalization improves CB's interaction with the silane and polymer, leading to performance comparable to silica-based systems. This suggests a synergistic effect where SP modifies the CB surface to better anchor the silane coupling agent.[20][21] |
| CB + Polymer Grafting | Excellent Dispersion, High Stability in Solvents | Dense polymer brushes provide steric stabilization, preventing re-agglomeration and ensuring intimate mixing with the matrix.[18] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on specific materials and safety considerations.
Protocol 1: Functionalization of Carbon Black via the Pyrrole Methodology
Causality: This protocol leverages a solvent-free, thermally driven reaction to create a covalent bond between the pyrrole compound and the carbon black surface, offering a green and efficient modification route.
-
Reagent Preparation : Synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol by reacting 3-amino-1-propanol with an equimolar amount of 2,5-hexanedione. The reaction is typically heated to 130-150°C for 2-3 hours until the formation of water ceases. The product can be used directly.[7][8]
-
Mixing : In a high-shear mixer or a ball mill, combine carbon black (e.g., N234 grade) with the synthesized pyrrole compound. A typical loading is 5-10 parts by weight of the pyrrole compound per 100 parts of carbon black.
-
Reaction : Heat the mixture in a reactor or oven under an inert atmosphere (e.g., nitrogen) at 150-170°C for 1-2 hours. The solid-state reaction proceeds without the need for a solvent.
-
Purification : After cooling, the functionalized carbon black can be used directly. To confirm covalent attachment and remove any unreacted pyrrole compound, the product can be subjected to Soxhlet extraction with a suitable solvent (e.g., ethanol or THF) for 24 hours.
-
Characterization : Confirm functionalization using Thermogravimetric Analysis (TGA) to quantify the grafted amount, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic peaks of the functional group.[2][22]
Protocol 2: Functionalization of Carbon Black with 4-Nitrophenyldiazonium Salt
Causality: This protocol utilizes the spontaneous reactivity of diazonium salts with the carbon surface to form a stable aryl-carbon bond. It is a classic "one-pot" method for robust covalent modification.[9][23]
-
Diazonium Salt Generation : In a flask kept in an ice bath, dissolve 4-nitroaniline in an aqueous solution of a strong acid (e.g., HCl or HBF₄).
-
Diazotization : Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while stirring vigorously. Maintain the temperature below 5°C. The reaction generates the 4-nitrobenzenediazonium salt in-situ.
-
Grafting Reaction : Disperse the desired amount of carbon black into the freshly prepared diazonium salt solution.
-
Reaction : Allow the suspension to stir at room temperature overnight. The spontaneous reaction occurs as electrons from the carbon black reduce the diazonium cations, forming aryl radicals that graft onto the surface.[9][24]
-
Purification : Collect the functionalized carbon black by filtration. Wash extensively with the reaction solvent (e.g., water), followed by other solvents like acetonitrile and acetone to remove unreacted salts and physically adsorbed species.
-
Drying : Dry the final product in a vacuum oven at 60-80°C.
-
Characterization : Confirm successful grafting using X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen from the nitro group and elemental analysis.[9][11][23]
Conclusion
The functionalization of carbon black is critical for unlocking its full potential in advanced materials. While traditional methods like diazonium salt chemistry, silane coupling, and polymer grafting offer robust and well-characterized pathways for surface modification, they each come with specific limitations regarding process complexity, substrate specificity, or environmental impact.
The emerging pyrrole methodology, using agents like 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol , presents a compelling alternative. Its foundation in green chemistry principles—high atom efficiency, solvent-free reactions, and the use of bio-based precursors—is a significant advantage.[6][7] Experimental evidence, particularly from elastomer composites, suggests that this functionalization route can yield materials with superior dynamic properties, such as lower hysteresis, positioning it as a viable technology to replace less efficient or more problematic fillers.[20][21] For researchers seeking to precisely tune the surface chemistry of carbon black with a sustainable and versatile approach, the pyrrole methodology warrants serious consideration.
References
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- Grafting of Poly(n-butyl acrylate) from a Functionalized Carbon Black Surface by Atom Transfer Radical Polymerization | Langmuir - ACS Publications. (2003).
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- Surface modification of commercial carbon black by silane coupling agents for improving dispersibility in rubber compounds | Request PDF - ResearchGate. (2023).
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- The Role of Functionalization in the Applications of Carbon Materials: An Overview - Semantic Scholar. (2019). Semantic Scholar.
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Functionalized carbon black for elastomer composites with low hysteresis - IRIS . (2022). IRIS .
- Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt | Request PDF - ResearchGate. (2025).
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Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers - IRIS . (2023). IRIS .
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A Senior Application Scientist's Guide to Characterizing Pyrrole Functionalization on Carbon Surfaces
For researchers and engineers in materials science and drug development, the functionalization of carbon surfaces—such as graphene, carbon nanotubes (CNTs), and carbon black—with pyrrole-based compounds is a critical step in designing high-performance composites, advanced sensors, and novel drug delivery systems. The conjugated π-system of pyrrole and its resulting polymer, polypyrrole (PPy), imparts unique electronic and chemical properties to the inert carbon backbone.[1] However, the efficacy of these materials is directly dependent on the extent and nature of this functionalization. An uncharacterized surface is an uncontrolled variable.
This guide provides an in-depth comparison of key analytical techniques to characterize and quantify the degree of pyrrole functionalization on carbon surfaces. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for robust and reproducible results.
X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry
XPS is an indispensable surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top 5-10 nm of a material. This makes it exceptionally well-suited for confirming the covalent attachment or adsorption of pyrrole moieties and assessing the chemical nature of the interface.
Expertise & Experience: The "Why"
We use XPS not just to confirm the presence of nitrogen from the pyrrole ring but, more importantly, to understand the chemical environment of the carbon, nitrogen, and oxygen atoms. The binding energies of core-level electrons are sensitive to the local bonding environment. Deconvolution of high-resolution C1s and N1s spectra allows us to distinguish between the sp²-hybridized carbon of the substrate, sp³ defects, C-N bonds from the functionalization, and the different states of nitrogen within the polypyrrole chain (e.g., neutral amine, positively charged polaron, and bipolaron states), which are crucial for conductivity.[2][3]
Experimental Protocol: XPS Analysis
-
Sample Preparation:
-
Mount a small amount of the dried, functionalized carbon powder onto a sample holder using conductive carbon tape.
-
Gently press the powder to create a flat, uniform surface, ensuring good electrical contact to minimize charging effects.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument (base pressure < 1x10⁻⁸ mbar).
-
-
Data Acquisition:
-
Perform a survey scan (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C1s (~284 eV), N1s (~400 eV), and O1s (~532 eV) regions. Use a monochromatic Al Kα X-ray source.
-
Employ a charge neutralizer (low-energy electron or ion flood gun) if sample charging is observed, which is common for less conductive or thickly coated samples.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the main sp² C1s peak to 284.5 eV.
-
Perform peak fitting (deconvolution) on the high-resolution spectra using appropriate software (e.g., CasaXPS). Use Gaussian-Lorentzian line shapes and constrain peak positions and widths based on known chemical states.
-
Calculate atomic percentages from the survey scan to determine the overall degree of functionalization (N/C ratio).
-
Use the relative areas of the deconvoluted peaks in the N1s spectrum to quantify the proportion of different nitrogen species (amine, polaron, bipolaron).[4]
-
Data Presentation: Interpreting XPS Spectra
The degree of functionalization can be estimated by the atomic ratio of Nitrogen to Carbon (N/C). High-resolution spectra provide deeper insight.
| Component | Typical Binding Energy (eV) | Interpretation |
| C1s Spectrum | ||
| sp² C=C | 284.5 | Graphitic carbon from the substrate[3] |
| sp³ C-C | ~285.3 | Defect sites on the carbon surface |
| C-N | ~286.0 | Covalent bond from pyrrole functionalization[3] |
| C-O | ~286.8 | Oxygen-containing functional groups |
| π-π* shake-up | ~291.0 | Characteristic of sp² carbon systems |
| N1s Spectrum | ||
| Neutral Amine (-NH-) | ~399.8 | Backbone of neutral polypyrrole |
| Polaron (N⁺) | ~400.5 | Positively charged nitrogen (charge carrier)[2] |
| Bipolaron (N²⁺) | ~402.0 | Doubly charged nitrogen (charge carrier)[2] |
Raman Spectroscopy: A Fingerprint of Molecular Structure
Raman spectroscopy is a non-destructive technique that probes vibrational modes of molecules. It is exceptionally powerful for characterizing carbon allotropes and conjugated polymers, providing a "fingerprint" of both the carbon substrate and the attached polypyrrole.
Expertise & Experience: The "Why"
The key advantage of Raman is its sensitivity to the π-conjugated system of polypyrrole and the graphitic structure of the carbon material. We can simultaneously monitor the characteristic D and G bands of the carbon substrate and the vibrational modes of the PPy backbone.[5] The intensity ratio of the D to G band (ID/IG) reveals changes in the carbon lattice's defect density, which often increases upon functionalization. Concurrently, the appearance of PPy-specific peaks, such as the C=C backbone stretching, confirms the presence of the polymer.[6][7] The positions of these PPy peaks can also indicate the polymer's oxidation state (doping level).[8]
Experimental Protocol: Raman Analysis
-
Sample Preparation:
-
Place a small amount of the functionalized powder on a clean glass slide or silicon wafer.
-
Gently flatten the sample to ensure a consistent focal plane.
-
-
Data Acquisition:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Select an appropriate laser excitation wavelength (e.g., 514 nm or 633 nm) to balance signal intensity and fluorescence background.
-
Focus the laser onto the sample surface.
-
Acquire spectra over a range of ~800 cm⁻¹ to 3000 cm⁻¹. Adjust laser power and acquisition time to achieve a good signal-to-noise ratio without inducing sample damage.
-
Collect spectra from multiple spots to ensure sample homogeneity.
-
-
Data Analysis:
-
Perform baseline correction to remove any fluorescence background.
-
Identify and fit the key peaks for both the carbon substrate (D, G bands) and polypyrrole.
-
Calculate the ID/IG ratio to assess changes in the carbon structure.
-
Use the ratio of a prominent PPy peak (e.g., ~1588 cm⁻¹) to the carbon G band as a semi-quantitative measure of functionalization.
-
Data Presentation: Key Raman Peaks
| Peak | Typical Wavenumber (cm⁻¹) | Assignment |
| D Band | ~1330 - 1350 | Defects, sp³ carbon in the graphitic lattice[6] |
| G Band | ~1582 | In-plane sp² C-C stretching in the graphitic lattice[6] |
| PPy Ring Deformation | 930 - 986 | Ring deformations associated with polarons/bipolarons[7] |
| PPy C-H Bending | ~1048 - 1080 | C-H in-plane bending modes[8] |
| PPy C=C Stretch | ~1588 | C=C backbone stretching in the PPy conjugated system[7] |
Thermogravimetric Analysis (TGA): Quantifying Grafted Mass
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is a robust and straightforward method for quantifying the amount of organic material (pyrrole/PPy) attached to the thermally stable carbon substrate.[9][10]
Expertise & Experience: The "Why"
The principle is based on the different thermal decomposition profiles of the carbon material and the organic functional groups. Carbon materials like graphene and CNTs are stable to high temperatures (>600°C in air), whereas the pyrrole functionalization will decompose at a lower temperature (~200-500°C).[11] By comparing the thermogram of the pristine carbon material with the functionalized version, the mass loss in this specific temperature window can be directly attributed to the grafted pyrrole compound, providing a clear quantitative measure of the functionalization degree.[12][13]
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan.
-
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (N₂) to remove air and establish a stable baseline.
-
Heat the sample from room temperature to ~800-900°C at a constant rate (e.g., 10 °C/min).
-
To analyze the carbon content itself, a second step can be added where the gas is switched to air or O₂ to combust the carbon backbone.[9]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Analyze the derivative of the mass loss curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.
-
Calculate the percentage mass loss in the temperature range corresponding to the decomposition of the pyrrole/PPy. This value represents the weight percentage (w%) of the functionalization.[11][14]
-
Data Presentation: TGA Comparison
| Sample | Onset Decomposition T (°C) | Mass Loss in 200-500°C Range (%) | Interpretation |
| Pristine CNTs | > 600 °C | < 1% | Thermally stable carbon backbone with minimal organic residue.[15] |
| Pyrrole-CNTs | ~250 °C | 10.5% | A 10.5 w% degree of functionalization.[11] |
Electrochemical Methods: Assessing Functional Impact
For applications like sensors and supercapacitors, the electrochemical properties are paramount. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used not only to confirm functionalization but to directly measure its impact on performance.[16][17]
Expertise & Experience: The "Why"
Polypyrrole is electroactive, meaning it can be reversibly oxidized and reduced. This property is exploited in CV, where the appearance of redox peaks confirms the presence of an active PPy layer.[18] The area under these peaks is proportional to the charge stored, providing a measure of the electroactive surface coverage. EIS probes the electrode-electrolyte interface by applying a small AC potential over a range of frequencies. The resulting Nyquist plot can be modeled with an equivalent circuit to extract parameters like charge transfer resistance (Rct). A successful, conductive PPy coating typically leads to a decrease in Rct, indicating faster electron transfer kinetics at the surface.[19]
Experimental Protocol: CV & EIS
-
Electrode Preparation:
-
Prepare a stable ink by dispersing a known amount of the functionalized carbon material in a solvent (e.g., water/isopropanol) with a binder (e.g., Nafion).
-
Drop-cast a precise volume of the ink onto a glassy carbon electrode and let it dry to form a thin film.
-
-
Electrochemical Measurement:
-
Use a standard three-electrode cell containing the working electrode (the modified glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Use a suitable electrolyte (e.g., 0.1 M KCl or H₂SO₄).[16]
-
For CV, sweep the potential across the redox window of PPy (e.g., -0.2 to 0.8 V vs. Ag/AgCl) at a set scan rate (e.g., 50 mV/s).
-
For EIS, apply a small AC voltage (e.g., 10 mV) around the open-circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Presentation: Key Electrochemical Parameters
| Technique | Parameter | Unfunctionalized Carbon | Functionalized Carbon |
| CV | Redox Peaks | Absent (only capacitive current) | Present (distinct oxidation/reduction peaks for PPy) |
| EIS | Rct (Charge Transfer Resistance) | High | Low |
Comparative Summary of Techniques
| Technique | Information Provided | Quantification | Destructive? | Throughput | Relative Cost |
| XPS | Elemental composition, chemical states, C-N bonding | Quantitative (atomic %) | No | Low | High |
| Raman | Molecular structure, defects, doping state | Semi-quantitative | No | High | Medium |
| TGA | Grafted mass percentage | Quantitative (weight %) | Yes | Medium | Low |
| Electrochemistry | Electroactivity, charge transfer kinetics, capacitance | Indirectly quantitative | No | Medium | Medium |
| Microscopy (SEM/AFM) | Surface morphology, topography, coating uniformity | Qualitative | No | Low | High |
Conclusion
No single technique tells the whole story. A comprehensive characterization of pyrrole-functionalized carbon surfaces requires a multi-faceted approach.
-
For initial confirmation and quantification: Start with TGA for a robust measure of total grafted mass and Raman Spectroscopy for rapid, non-destructive confirmation of the PPy structure.
-
For detailed surface chemistry: Use XPS to verify covalent C-N bonding and analyze the chemical states of nitrogen, which are critical for understanding electronic properties.
-
For functional performance: Employ Electrochemical Methods (CV and EIS) to directly measure the impact of the functionalization on the material's performance in its intended application.
-
For visual confirmation: Use SEM or AFM to investigate the morphology and uniformity of the pyrrole/PPy coating.[20][21]
By integrating the insights from these complementary techniques, researchers can build a complete and validated picture of their material, correlating the degree and nature of functionalization with final performance. This rigorous, evidence-based approach is the cornerstone of developing next-generation materials for any application.
References
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Basnayaka, P. A., Ram, M. K., Stefanakos, L., & Kumar, A. (2013). Graphene/Polypyrrole Nanocomposite as Electrochemical Supercapacitor Electrode: Electrochemical Impedance Studies. Graphene, 2, 81-87. [Link]
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Carro, D., G-Chávez, A., La-Torre, M., C-Santamaría, R., & Bartolomei, M. (2020). TGA/Chemometrics addressing innovative preparation strategies for functionalized carbon nanotubes. RSC Advances, 10(42), 25013-25021. [Link]
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Fărcaş, A., & Diculescu, V. C. (2009). ELECTROCHEMICAL CHARACTERIZATION OF POLYPYRROLE MODIFIED ELECTRODES DOPED WITH LARGE ORGANIC ANIONS. Revue Roumaine de Chimie, 54(10), 843-849. [Link]
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Moyo, M., Okonkwo, J. O., & Agyei, N. M. (2020). Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole for Sensitive Detection of Morphine in Wastewater. Chemosensors, 8(3), 62. [Link]
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Mišković-Stanković, V., et al. (2023). Synergistic Integration of Polypyrrole, Graphene Oxide, and Silver Nanowires into Flexible Polymeric Films for EMI Shielding Applications. Polymers, 15(21), 4275. [Link]
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Barbera, V., et al. (2023). Tuning the surface properties of carbon black through the green functionalization with pyrrole compounds. SSRN. [Link]
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Sahoo, M., et al. (2018). Raman spectroscopy of conducting polypyrrole under high pressure. AIP Conference Proceedings. [Link]
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Khan, R. A., et al. (2016). Field emission investigation of composites of Polypyrrole with graphene oxide, reduced graphene oxide and graphene nanoribbons. 2016 29th International Vacuum Nanoelectronics Conference (IVNC). [Link]
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Rojas, D., et al. (2021). Graphene Loading with Polypyrrole Nanoparticles for Trace-Level Detection of Ammonia at Room Temperature. ACS Applied Materials & Interfaces, 13(9), 11183–11193. [Link]
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Dima, S., et al. (2006). Modified Electrodes Type Doped Polypyrrole/Pure Titanium and their Electrochemical Characterization. Revista de Chimie, 57(5), 496. [Link]
-
Barbera, V., et al. (2020). Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery. Polymers, 12(10), 2390. [Link]
-
Farcas, A., & Diculescu, V. (2009). Electrochemical characterization of polypyrrole modified electrodes doped with large organic anions. ResearchGate. [Link]
-
Santos, G. P., et al. (2023). Interfacial Characterization of the Electrochemical Adsorption of Caffeine on Poly(pyrrole) Nanotubes/Silica. ACS Omega, 8(48), 46166–46174. [Link]
-
TGA thermogram of various functionalized CB. ResearchGate. [Link]
-
Leon, V., et al. (2020). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). Preprints.org. [Link]
-
Leon, V., et al. (2020). Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA). ResearchGate. [Link]
-
Moriggi, F., Raffaini, G., Barbera, V., & Galimberti, M. (2022). Chemical functionalization of graphene surface with pyrrole compounds. Modeling of supramolecular interactions. IRIS . [Link]
-
E.J.F. Kivit, et al. (2021). A Functionalized Pyrrole Coating to Improve Fiber–Matrix Adhesion in Carbon Fiber Reinforced Polyphenylene Sulfide Composites. Frontiers in Materials, 8. [Link]
-
Celzard, A., et al. (2021). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. C - Journal of Carbon Research, 7(2), 34. [Link]
-
Sosa, E. D., & Allada, R. (2008). XPS protocol for the characterization of pristine and functionalized single wall carbon nanotubes. NASA Johnson Space Center. [Link]
-
Aldalbahi, A., et al. (2021). One-Dimensional Nanocomposites Based on Polypyrrole-Carbon Nanotubes and Their Thermoelectric Performance. Polymers, 13(2), 273. [Link]
-
XPS spectra of Im-CNT/PPy (a) survey spectrum, deconvoluted spectra of (b) C1s and (c) N1s. ResearchGate. [Link]
-
Shukla, M. K. (2014). Computational investigation of interaction of polypyrrole on the surface of single-walled carbon nanotube. Journal of Molecular Modeling, 20(10), 2414. [Link]
-
Sosa, E. D. (2008). XPS Protocol for the Characterization of Pristine and Functionalized Single Wall Carbon Nanotubes. NASA Technical Reports Server. [Link]
-
Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery. ResearchGate. [Link]
-
Rahaman, M., et al. (2021). Fabrication and Characterization of Polypyrrole/Multi-Walled Carbon Nanotubes Thin Films Using Thermal Evaporation. Coatings, 11(11), 1404. [Link]
-
Layer morphology characterization using AFM and STM. ResearchGate. [Link]
-
Zuccaro, L., et al. (2015). Spatially Resolved Chemical Information on Functionalized Carbon Nanotubes and Graphene by Tip-Enhanced Raman Spectroscopy. ACS Nano, 9(3), 3314–3323. [Link]
-
East, A. (2019). APPLICATIONS OF ATOMIC FORCE MICROSCOPY TO ORGANIC MOLECULES. University of Illinois Urbana-Champaign. [Link]
-
Majzik, Z. (2019). Scanning Tunneling Microscopy and Atomic Force Microscopy Investigation of Organic Molecules. Max Planck Institute for Solid State Research. [Link]
-
Georgescu, A., et al. (2007). Synthesis and characterization of new functionalised pyrrole copolymers. ResearchGate. [Link]
-
Emmendörfer, J. (2019). Combined STM/AFM with functionalized tips applied to individual molecules. University of Regensburg. [Link]
-
Ciftci, T. (2022). Functionalized planar probe for advanced scanning probe microscopy. Eindhoven University of Technology. [Link]
Sources
- 1. research.utwente.nl [research.utwente.nl]
- 2. Graphene Loading with Polypyrrole Nanoparticles for Trace-Level Detection of Ammonia at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Dimensional Nanocomposites Based on Polypyrrole-Carbon Nanotubes and Their Thermoelectric Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Field emission investigation of composites of Polypyrrole with graphene oxide, reduced graphene oxide and graphene nanoribbons | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Graphene/Polypyrrole Nanocomposite as Electrochemical Supercapacitor Electrode: Electrochemical Impedance Studies [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGA/Chemometrics addressing innovative preparation strategies for functionalized carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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Benchmarking "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" against commercial surface modifiers
A Bio-Based "Janus" Anchor for Carbon Surface Engineering
Executive Summary: The Shift to Bio-Based Carbon Anchors
In the functionalization of carbon allotropes (CNTs, Graphene, Carbon Black), researchers have traditionally relied on two extremes: high-affinity but toxic aromatic anchors (e.g., 1-Pyrenebutanol ) or biocompatible but unstable surfactants (e.g., Pluronic F127 ).
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (herein referred to as Py-PrOH ) emerges as a "Goldilocks" surface modifier. Synthesized via a high-efficiency, solvent-free Paal-Knorr reaction from biomass-derived precursors, Py-PrOH offers the robust
This guide benchmarks Py-PrOH against industry standards, demonstrating its utility as a stable, non-destructive anchor for carbon scaffolds in biomedical and electronic applications.
Technical Profile & Mechanism
Compound: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol CAS: 5044-24-6 (Generic for N-substituted 2,5-dimethylpyrroles; specific isomer requires verification) Molecular Weight: ~153.22 g/mol Precursors: 2,5-Hexanedione + 3-Amino-1-propanol
The "Janus" Mechanism
Py-PrOH functions as a molecular surfactant with two distinct faces:
-
The Anchor (Head): The 2,5-dimethylpyrrole ring is electron-rich and planar. It binds to the graphitic lattice of CNTs or Graphene via
- stacking . The methyl groups at positions 2 and 5 provide steric bulk that prevents oxidative polymerization of the pyrrole, ensuring the molecule acts as a discrete anchor rather than a polymerization monomer. -
The Tether (Tail): The propanol chain extends into the solvent interface, providing steric stabilization (dispersibility) and a reactive primary hydroxyl group (-OH) for further conjugation (e.g., to drugs, polymers, or antibodies).
Figure 1: Mechanistic action of Py-PrOH. The pyrrole ring adsorbs to carbon surfaces while the hydroxyl tail remains available for chemistry.
Benchmarking Analysis
The following table compares Py-PrOH against the three most common surface modifiers for carbon nanomaterials.
| Feature | Py-PrOH (Bio-Based) | 1-Pyrenebutanol (Standard) | Pluronic F127 (Surfactant) | APTES (Silane) |
| Primary Application | Carbon Nanotubes, Graphene | CNT Functionalization, Sensors | CNT Dispersion (Aqueous) | Silica/Oxide Surfaces |
| Binding Mechanism | Strong | Hydrophobic Adsorption | Covalent (Siloxane bond) | |
| Adhesion Stability | High (Resists washing) | Very High | Low (Desorbs easily) | N/A for Carbon |
| Toxicity Profile | Low (Biomass derived precursor) | High (Polycyclic Aromatic) | Non-Toxic (FDA Approved) | Irritant |
| Atom Efficiency | >80% (Green Synthesis) | Low (Complex synthesis) | N/A (Polymer) | Moderate |
| Surface Damage | None (Non-destructive) | None | None | N/A |
| Cost | Low (Scalable) | High | Low | Low |
Deep Dive: Py-PrOH vs. Pluronic F127
-
The Problem with Pluronic: Pluronic surfactants rely on weak hydrophobic interactions. In biological media (e.g., serum), proteins often displace Pluronic, causing CNTs to re-aggregate or lose their functional coating.
-
The Py-PrOH Advantage: Experimental data on similar "Serinol Pyrrole" compounds indicates that Py-PrOH derivatives retain >85% surface coverage after rigorous solvent washing, whereas Pluronic coatings can be depleted to <5% under identical conditions [1]. This makes Py-PrOH superior for applications requiring long-term stability.
Deep Dive: Py-PrOH vs. Pyrenebutanol
-
The Problem with Pyrene: While Pyrene binds strongly, it is a fused polycyclic aromatic hydrocarbon (PAH) with significant toxicity concerns and high cost.
-
The Py-PrOH Advantage: Py-PrOH offers a "lite" version of this interaction. The single pyrrole ring is sufficient for stable anchoring on high-surface-area carbon but is synthesized from 2,5-hexanedione (a cellulose derivative) and amino-alcohols, aligning with Green Chemistry Principle #7 (Use of Renewable Feedstocks) [2].
Experimental Protocols
Protocol A: Green Synthesis of Py-PrOH
Rationale: Solvent-free synthesis maximizes atom economy and eliminates VOCs.
Materials:
-
2,5-Hexanedione (Reagent Grade)
-
3-Amino-1-propanol (Stoichiometric amount)
-
Round-bottom flask, magnetic stirrer, oil bath.
Workflow:
-
Mixing: Add 2,5-hexanedione (1.0 eq) and 3-amino-1-propanol (1.0 eq) into a flask. No solvent is required.
-
Reaction: Heat to 50°C for 24 hours with stirring. The mixture will darken slightly.
-
Work-up: The reaction produces water as the only byproduct.
-
Option 1 (High Purity): Dilute with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
Option 2 (Green): Use directly if water presence is tolerable, or remove water via rotary evaporation.
-
-
Validation: Confirm structure via 1H-NMR (CDCl3). Look for singlet at ~5.8 ppm (pyrrole protons) and disappearance of amine peaks.
Protocol B: Surface Functionalization of CNTs
Rationale: A simple mixing protocol ensures monolayer coverage without damaging the CNT lattice.
Materials:
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
Py-PrOH (Synthesized above)
-
Solvent: Ethanol or Acetone (Py-PrOH is soluble; CNTs are not).
Workflow:
-
Dispersion: Sonicate MWCNTs (100 mg) in Ethanol (50 mL) for 15 mins to break up bundles.
-
Addition: Add Py-PrOH (50 mg) to the dispersion. Note: A 1:2 weight ratio (Modifier:CNT) is a good starting point.
-
Equilibration: Stir the mixture at room temperature for 12 hours.
-
Washing (Critical Step):
-
Filter the CNTs (PTFE membrane, 0.2 µm).
-
Wash the filter cake copiously with fresh Ethanol to remove unbound Py-PrOH. This proves the "stickiness" of the anchor.
-
-
Drying: Vacuum dry at 60°C.
Protocol C: Stability Validation (Leaching Test)
Rationale: To prove Py-PrOH performs better than surfactants.
-
Take 10 mg of functionalized CNTs.
-
Resuspend in 10 mL of fresh solvent (e.g., water or PBS).
-
Sonicate for 30 mins.
-
Centrifuge to pellet CNTs.
-
Analyze supernatant via UV-Vis spectroscopy.[1]
-
Result: Pyrene/Pluronic samples often show peaks in supernatant (desorption). Py-PrOH samples should show minimal absorbance, indicating stable attachment.
-
Visualization of Workflow
Figure 2: Integrated workflow for synthesis and application of Py-PrOH.
References
-
Galimberti, M., et al. (2013). "Bio-based Janus molecules for the functionalization of carbon nanotubes." Polymer, 54(21). (Proxy for Serinol Pyrrole stability data).
-
Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency." Science, 254(5037), 1471-1477.
-
Barberio, M., et al. (2024). "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran." Polymers,[2][3][4][5] 16.
-
PubChem. "2,5-Dimethylpyrrole Safety Data Sheet."
Sources
Assessing the long-term stability of "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" functionalized materials
The following guide provides a technical assessment of materials functionalized with 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (hereafter referred to as DMP-Propanol ).
This guide focuses on the molecule's role as a robust, base-stable masking group for amines or as a non-polymerizing surface anchor . Unlike unsubstituted pyrroles, the 2,5-dimethyl substitution blocks electropolymerization, shifting the utility from conductivity to chemical stability and steric protection.
Executive Summary: The "Base-Hardened" Linker
DMP-Propanol is primarily utilized to introduce a protected amine functionality or a hydrophobic aromatic anchor into materials (resins, polymers, silica). Its core value proposition is orthogonal stability .
-
The Stability Paradox: While standard pyrroles are prone to oxidation and polymerization, the 2,5-dimethyl blockade renders this specific derivative highly resistant to electropolymerization and nucleophilic attack.
-
Primary Failure Mode: Acid-catalyzed ring opening or oxidative cleavage by strong radical sources.
-
Best Use Case: Environments requiring extreme base stability (e.g., nucleophilic substitution reactions on the alcohol tail) where traditional protecting groups (Phthalimides, Carbamates) would fail.
Comparative Analysis: DMP vs. Industry Alternatives
The following table contrasts DMP-Propanol against standard amino-alcohol masking agents and surface modifiers.
| Feature | DMP-Propanol (2,5-Dimethylpyrrole) | Phthalimide Linkers | Boc/Fmoc-Amino Alcohols |
| Primary Stability | Base/Nucleophile Resistant | Acid Stable / Base Labile | Acid (Boc) or Base (Fmoc) Labile |
| Oxidative Stability | Moderate (Susceptible to radical attack) | High (Very robust ring) | High |
| Steric Profile | Bulky, Planar Aromatic | Bulky, Planar Bicyclic | Flexible, Moderate Bulk |
| Deprotection | Hard: Hydroxylamine/Heat or Strong Acid | Medium: Hydrazine or Base | Easy: TFA (Boc) or Piperidine (Fmoc) |
| Polymerization | Inert (Blocked | Inert | Inert |
| Long-Term Risk | Slow auto-oxidation to maleimides | Hydrolysis in aqueous base | Spontaneous cleavage in extreme pH |
Scientist's Insight: Choose DMP-Propanol when your material must survive harsh alkylation steps (e.g., using NaH or BuLi) that would destroy a Phthalimide or Fmoc linker.
Mechanisms of Instability
To assess long-term stability, one must understand the specific degradation pathways of the 2,5-dimethylpyrrole moiety.
A. Acid-Catalyzed Hydrolysis (The "Paal-Knorr Reversal")
While stable at neutral/basic pH, the pyrrole ring is an enamine equivalent. In the presence of strong aqueous acid and heat, it can hydrolyze back to 2,5-hexanedione and the free amine (3-amino-1-propanol).
B. Oxidative Ring Opening
The electron-rich pyrrole ring is susceptible to singlet oxygen (
-
Pathway: Oxidation leads to the formation of hydroperoxides, eventually cleaving the ring to form maleimides or ring-opened amides.
-
Observation: Materials turning yellow/brown over time often indicate pyrrole oxidation.
C. Thermal Crosslinking
Unlike unsubstituted pyrrole, DMP cannot form linear chains. However, at high temperatures (>150°C), the methyl groups can undergo radical abstraction, leading to dimerization (benzyl-like coupling). This increases brittleness in polymer matrices.
Visualizing the Stability Landscape
The following diagram maps the stability windows and degradation triggers for DMP-functionalized materials.
Caption: Stability profile of DMP-Propanol. Note the exceptional stability to bases (Green path) contrasted with vulnerability to acid and oxidation.
Experimental Protocols for Stability Validation
Protocol A: The "Base Challenge" (Validation of Integrity)
Objective: Prove the material outperforms traditional linkers in basic environments.
-
Preparation: Suspend functionalized resin/material in 1M NaOH (aq) or 1M NaOEt (EtOH).
-
Incubation: Heat to 60°C for 24 hours.
-
Analysis:
-
Solid State: FT-IR. Look for retention of the C=C pyrrole stretch (~1520 cm⁻¹) and absence of amide/carboxylate peaks (which would indicate ring opening).
-
Supernatant: UV-Vis. The DMP moiety has a distinct absorption (~220-240 nm). Appearance of this peak in the supernatant indicates cleavage of the linker from the support (if ester linked) or degradation.
-
Protocol B: Accelerated Oxidative Aging
Objective: Assess long-term shelf life and sensitivity to air.
-
Setup: Place material in a chamber with 3%
vapor or expose to high-intensity UV (simulating sunlight). -
Timepoints: 0, 24, 72 hours.
-
Quantification:
-
Colorimetry: Measure Yellowing Index (YI). DMP oxidation produces colored oligomers.
-
NMR (if soluble): Track the shift of the methyl protons (2.2 ppm). Oxidation causes a downfield shift or disappearance of this singlet.
-
Protocol C: The "Paal-Knorr" Reversal Test (Acid Stability)
Objective: Determine the pH floor for the material.
-
Reagent: Prepare a solution of Hydroxylamine Hydrochloride (
) in Ethanol/Water. -
Action: Reflux the material for 4 hours.
-
Validation: This specific reagent is the "Gold Standard" for cleaving DMP. If the material is stable here, it is stable virtually anywhere. If it degrades (releasing the free amine), you have established the upper limit of its chemical resistance.
Data Presentation: Stability Thresholds
| Environmental Stressor | Stability Rating | Critical Threshold | Degradation Product |
| pH 10 - 14 (Base) | ⭐⭐⭐⭐⭐ (Excellent) | Stable indefinitely | None |
| pH 1 - 4 (Acid) | ⭐⭐ (Fair) | Unstable < pH 3 at >50°C | 2,5-Hexanedione + Amine |
| Nucleophiles (R-NH2) | ⭐⭐⭐⭐⭐ (Excellent) | Stable to primary amines | None |
| Oxidants (O2/Peroxide) | ⭐⭐ (Fair) | Sensitive to radical initiators | Maleimides / Lactams |
| Temperature | ⭐⭐⭐⭐ (Good) | Stable up to ~150°C | Crosslinked dimers |
References
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles. National Institutes of Health (NIH). [Link]
-
Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. CSIC / ResearchGate. [Link]
-
Phthalimides: Stability and Protection. Organic Chemistry Portal. [Link][3]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
Sources
Comparative Guide: Covalent vs. Non-Covalent Functionalization of Carbon Nanomaterials with Pyrrole Derivatives
Topic: Comparative Study of Covalent vs. Non-Covalent Functionalization with Pyrrole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of advanced nanocarriers and biosensors, the functionalization of carbon nanotubes (CNTs) and graphene with pyrrole derivatives represents a critical decision point. This guide objectively compares covalent grafting (via cycloaddition or electropolymerization) against non-covalent assembly (via
While covalent methods offer superior stability and disentanglement of nanostructures, they often compromise the intrinsic electronic properties of the substrate.[1] Conversely, non-covalent strategies preserve the
Mechanistic Foundations
Understanding the chemical causality is essential for experimental design. The choice between covalent and non-covalent pathways dictates the electronic structure and surface topology of the final material.
Covalent Functionalization
-
Mechanism: Involves the formation of a stable
-bond between the pyrrole derivative and the carbon lattice. This is often achieved via 1,3-dipolar cycloaddition (Prato reaction), radical addition , or electropolymerization where the growing polypyrrole chain grafts onto defects or oxidized groups. -
Consequence: The conversion of carbon atoms from
to hybridization creates scattering centers, reducing ballistic electron transport but increasing solubility and solvent interaction.
Non-Covalent Functionalization[1][2][3]
-
Mechanism: Relies on Van der Waals forces and
- stacking interactions between the aromatic pyrrole ring (or pyrene-pyrrole conjugates) and the graphitic sidewalls. -
Consequence: The
network remains intact. The functional molecules "wrap" or "adsorb" onto the surface, preserving optical and electrical properties while imparting steric stabilization.
Mechanistic Visualization
Figure 1: Mechanistic divergence between covalent bond formation (disrupting the lattice) and non-covalent adsorption (preserving the lattice).
Comparative Performance Analysis
The following data summarizes key performance metrics derived from comparative studies, specifically focusing on pyrrole-functionalized Multi-Walled Carbon Nanotubes (MWCNTs) for drug delivery and biosensing applications.
| Feature | Covalent Functionalization | Non-Covalent Functionalization |
| Bonding Type | Irreversible | Reversible |
| Electronic Conductivity | Reduced : Defects disrupt delocalized | Preserved : Intrinsic |
| Stability (Physiological) | High : Resistant to desorption in serum/buffers. | Moderate : Potential for leaching over time or surfactant exchange. |
| Drug Loading Capacity | Specific : Limited by the number of reactive sites/defects . | High : Large surface area available for stacking (e.g., Doxorubicin). |
| Cytotoxicity | Generally lower due to tight ligand binding preventing aggregation. | Variable; free surfactant/ligand desorption can cause toxicity. |
| Biosensor Sensitivity | Higher : 5.2 mA M⁻¹ cm⁻² (Electropolymerized film).[2][3][4] | Lower : Better permeability, but less direct electron transfer coupling. |
Key Insight: For biosensors , covalent electropolymerization often yields higher sensitivity due to better electrical coupling. For drug delivery , non-covalent methods are often preferred for their high loading capacity and preservation of the carrier's photothermal properties, provided stability is managed.
Experimental Workflows
These protocols are designed to be self-validating. The "Check" steps ensure the user confirms success before proceeding.
Protocol A: Covalent Functionalization (Thermal Cycloaddition)
Best for: Creating stable, permanently modified nanocarriers.
Materials: MWCNTs, N-substituted Pyrrole derivative (e.g., Polypropylene glycol-pyrrole, PPGP), Acetone, Sonicator, Oil bath.
-
Dispersion:
-
Suspend 500 mg MWCNTs in 20 mL acetone in a round-bottom flask.
-
Sonicate for 30 minutes to disrupt bundles.
-
-
Reagent Addition:
-
Add 150 mg of Pyrrole derivative to the suspension.
-
Sonicate for an additional 30 minutes to ensure homogeneous distribution.
-
-
Solvent Removal:
-
Evaporate acetone under reduced pressure (Rotavap) to create a physical mixture solid.
-
-
Thermal Reaction (The Critical Step):
-
Purification:
-
Wash the resulting black solid extensively with acetone to remove unreacted pyrrole.
-
Filter and dry under vacuum.
-
-
Validation (Self-Check):
-
Raman Spectroscopy: Look for an increase in the D/G band ratio (indicating
defect formation). -
TGA: Thermogravimetric analysis should show a weight loss step corresponding to the polymer degradation (approx. 200-400°C) distinct from pristine CNTs.
-
Protocol B: Non-Covalent Functionalization (Supramolecular Assembly)
Best for: Preserving conductivity and simple preparation.
Materials: MWCNTs, Pyrene-Pyrrole conjugate or Amphiphilic Pyrrole Polymer, Water/Ethanol, Ultrasonicator.
-
Mixing:
-
Prepare a solution of the Pyrrole derivative (0.5 mg/mL) in a suitable solvent (e.g., Ethanol or Water).
-
Add MWCNTs (0.5 mg/mL) to the solution.
-
-
Assembly (Sonication):
-
Sonicate the mixture for 1 hour at room temperature.
-
Note: Use bath sonication rather than probe sonication to minimize tube shortening/damage.
-
-
Equilibration:
-
Stir the suspension gently for 12 hours to allow thermodynamic equilibrium of
-stacking.
-
-
Purification:
-
Centrifuge at 12,000 rpm for 15 minutes to remove unstable aggregates.
-
Collect the supernatant (stable dispersion).
-
Optional: Dialysis against water to remove excess free molecules.[8]
-
-
Validation (Self-Check):
-
UV-Vis Spectroscopy: Observe the characteristic absorption peaks of the pyrrole derivative. A "red shift" in the Soret band often indicates strong
-stacking interaction with CNTs. -
Zeta Potential: A shift in surface charge (e.g., to -20 mV or lower) confirms surface coverage.
-
Case Study: Drug Delivery & Biosensing
Drug Delivery (Doxorubicin Loading)
In a study comparing CNTs functionalized with Polypropylene Glycol Pyrrole (PPGP), the covalent adduct (formed at 150°C) showed a regular, adherent polymeric layer that aided disentanglement.[9] However, the non-covalent adduct (formed via sonication) exhibited micelle-like structures on the surface.
-
Result: The non-covalent system allowed for Doxorubicin (DOX) loading via additional
-stacking but required careful stability checks. The covalent system provided a robust "backbone" where DOX could be entrapped in the polymer mesh or chemically linked.
Biosensing (Glucose Detection)
A comparative study on biotinylated pyrrole derivatives demonstrated distinct advantages for each method:
-
Electropolymerized (Covalent): Yielded a sensor with sensitivity up to 5.2 mA M⁻¹ cm⁻² .[2][3][4] The polymer film provided a 3D matrix for enzyme entrapment.
-
Pyrene-Stacked (Non-Covalent): Showed better permeability for hydrogen peroxide (the reaction product), as the layer was thinner and less dense.
Workflow Visualization
Figure 2: Operational workflow comparing the thermal covalent route vs. the solution-phase non-covalent route.
References
-
Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery. PubMed Central (PMC). Available at: [Link]
-
Non-covalent biofunctionalization of single-walled carbon nanotubes via biotin attachment by π-stacking interactions and pyrrole polymerization. Analyst (RSC Publishing). Available at: [Link]
-
Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. Sensors (MDPI). Available at: [Link]
-
Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking. New Journal of Chemistry. Available at: [Link]
-
Covalently linked nanocomposites of polypyrrole with graphene: Strategic design toward optimized properties. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
Sources
- 1. azonano.com [azonano.com]
- 2. mdpi.com [mdpi.com]
- 3. Non-covalent biofunctionalization of single-walled carbon nanotubes via biotin attachment by π-stacking interactions and pyrrole polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-covalent biofunctionalization of single-walled carbon nanotubesviabiotin attachment by π-stacking interactions and pyrrole polymerization - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07800J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation and Modeling of the Electrical Conductivity of Graphene Nanoplatelets-Loaded Doped-Polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub: Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking [sci-hub.jp]
- 9. Functionalization of Single and Multi-Walled Carbon Nanotubes with Polypropylene Glycol Decorated Pyrrole for the Development of Doxorubicin Nano-Conveyors for Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol .
As a specialized organic intermediate—likely derived from the Paal-Knorr synthesis involving 2,5-hexanedione and 3-aminopropanol—this compound lacks a widely available, standardized Safety Data Sheet (SDS) from major suppliers. Therefore, this guide applies Structure-Activity Relationship (SAR) principles and "Worst-Case" Precautionary Protocols to ensure maximum safety.
Chemical Profile & Hazard Assessment
Before disposal, you must understand the physicochemical nature of the waste. Treat this compound as a functionalized pyrrole with the following inferred hazards based on its substructures (electron-rich pyrrole ring + alkyl alcohol).
Physicochemical Properties (Inferred)
| Property | Description | Operational Implication |
| Physical State | Viscous liquid or low-melting solid (yellow to brown). | May require solvent dissolution for transfer. |
| Reactivity | High. Electron-rich pyrrole ring is prone to oxidation and electrophilic attack. | CRITICAL: Incompatible with strong oxidizers and acids. |
| Stability | Light and air sensitive. | Waste may darken/tar over time (polymerization). |
| Solubility | Soluble in organic solvents (DCM, Ethanol, DMSO). | Dispose via organic solvent streams. |
Risk Profile (SAR Analysis)
-
Neurotoxicity Risk: The parent compound, 2,5-hexanedione, is a known neurotoxin (peripheral neuropathy).[1] While the pyrrole derivative is the metabolic result of this toxicity, it should be treated as Toxic by Ingestion/Absorption .
-
Flammability: The propyl alcohol chain adds flammability. Treat as a Class IIIA Combustible Liquid (Flash point likely >60°C but <93°C).
-
Irritation: Pyrroles and amino-alcohols are standard skin/eye irritants.
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent laboratory accidents.
Segregation Rules
-
NO Oxidizers: Never mix this compound with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). The electron-rich pyrrole ring can undergo vigorous, exothermic decomposition.
-
NO Strong Acids: Strong acids can initiate rapid polymerization of the pyrrole ring, generating heat and potentially rupturing waste containers.
-
Halogen Separation: Unless the compound is dissolved in a halogenated solvent (e.g., DCM), segregate it into Non-Halogenated Organic waste streams to reduce disposal costs and environmental impact.
Disposal Workflow (Step-by-Step)
Follow this logic flow to determine the correct disposal path.
Figure 1: Decision matrix for the segregation and packaging of pyrrole-derivative waste.
Detailed Protocol
Scenario A: Pure Compound (Old Reagent/Synthesis Product)
-
Dissolution (Recommended): Do not dispose of large chunks of solid/viscous material directly if possible. Dissolve in a compatible combustible solvent (e.g., Acetone, Ethanol) to facilitate incineration.
-
Packaging: Transfer to a High-Density Polyethylene (HDPE) or glass container.
-
Labeling:
-
Chemical Name: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol.
-
Hazards: Flammable, Irritant, Toxic.[2]
-
Scenario B: Reaction Mixture/Solution
-
Quenching: Ensure no active reagents (e.g., unreacted sodium hydride, acid chlorides) remain in the mixture.
-
pH Check: Adjust pH to neutral (pH 6-8) to prevent polymerization.
-
Stream Selection: Pour into the Non-Halogenated Organic Waste carboy (unless DCM/Chloroform was used).
Emergency Procedures: Spills & Exposure
Due to the lack of specific toxicological data, treat exposure with maximum caution.
-
Small Spill (<50 mL):
-
Isolate: Evacuate the immediate area; ensure good ventilation.[3][4][5]
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Absorb: Use vermiculite, sand, or active clay.[3] Do not use paper towels if the crude mixture contains any potential oxidizers.
-
Clean: Wipe the surface with acetone followed by soap and water.
-
Disposal: Place all absorbent materials into a sealed plastic bag, label as "Hazardous Debris," and dispose of via solid hazardous waste.
-
-
Skin Contact:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Spencer, P. S., et al. (1980). "The enlarging view of hexacarbon neurotoxicity." CRC Critical Reviews in Toxicology, 7(4), 279-356. (Establishes the neurotoxicity mechanism of 2,5-hexanedione, the parent precursor).
Sources
- 1. 2,5-HEXANEDIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
